Trt-PEG4-C2-acid hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-[2-[2-[2-(2-tritylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O6S.H2O/c31-29(32)16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-30(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28;/h1-15H,16-25H2,(H,31,32);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACKFJOUHFJFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589238 | |
| Record name | 1,1,1-Triphenyl-5,8,11,14-tetraoxa-2-thiaheptadecan-17-oic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882847-05-4 | |
| Record name | 1,1,1-Triphenyl-5,8,11,14-tetraoxa-2-thiaheptadecan-17-oic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Trt-PEG4-C2-acid hydrate for Drug Development Professionals
Introduction
Trt-PEG4-C2-acid hydrate is a key chemical tool in the rapidly advancing field of targeted protein degradation.[1][2][3][4][5][6][7][8][9][10] As a polyethylene glycol (PEG)-based linker, it plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][6][7][8][9][10] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest, offering a powerful strategy for therapeutic intervention in various diseases, including cancer. This guide provides a comprehensive overview of this compound, its properties, and its application in the development of novel therapeutics.
Core Concepts: The Role of this compound in PROTACs
PROTACs are comprised of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound serves as a versatile building block for the linker component. The trityl (Trt) group provides a protective function for a thiol group during synthesis, while the PEG4 (tetraethylene glycol) spacer offers desirable physicochemical properties such as increased solubility and optimized spatial orientation for the formation of a productive ternary complex between the target protein and the E3 ligase. The terminal carboxylic acid group allows for straightforward conjugation to other components of the PROTAC molecule.
Physicochemical Properties and Specifications
The successful design and synthesis of PROTACs rely on well-characterized linkers. Below is a summary of the key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C30H38O7S | [1][2][6] |
| Molecular Weight | 542.68 g/mol | [1][2][6] |
| CAS Number | 1189873-11-7 | [1][2][6] |
| Purity | ≥95% to ≥98% | [9] |
| Storage (Powder) | 2 years at -20°C | [1][6][8] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [1][6][8] |
PROTAC Signaling Pathway: Mechanism of Action
The fundamental mechanism of action for a PROTAC utilizing a linker derived from this compound is the induced degradation of a target protein via the ubiquitin-proteasome system. The following diagram illustrates this signaling cascade.
Figure 1: The PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following sections provide a representative experimental workflow and a detailed synthesis protocol for a PROTAC targeting the BRD4 protein, utilizing a linker analogous to that derived from this compound.
PROTAC Development and Validation Workflow
The development of a potent and selective PROTAC is a multi-step process. The following diagram outlines a typical experimental workflow.
Figure 2: A generalized workflow for PROTAC development.
Representative Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a PROTAC targeting the BRD4 protein, using a carboxylic acid-functionalized PEG linker like this compound. The synthesis involves the coupling of the linker to an E3 ligase ligand, followed by conjugation to the BRD4-targeting warhead.
Step 1: Amide Coupling of Linker and E3 Ligase Ligand (e.g., Pomalidomide derivative)
-
Reagents and Materials:
-
This compound (1.0 equivalent)
-
Amine-functionalized Pomalidomide (1.0 equivalent)
-
HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)
-
Anhydrous DMF (Dimethylformamide)
-
-
Procedure:
-
Dissolve this compound and the amine-functionalized Pomalidomide in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Trt-PEG4-C2-Pomalidomide conjugate.
-
Step 2: Deprotection and Coupling to BRD4 Warhead (e.g., JQ1 derivative)
-
Reagents and Materials:
-
Trt-PEG4-C2-Pomalidomide conjugate (1.0 equivalent)
-
TFA (Trifluoroacetic acid)
-
Carboxylic acid-functionalized JQ1 (1.0 equivalent)
-
HATU (1.2 equivalents)
-
DIPEA (2.0 equivalents)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the Trt-PEG4-C2-Pomalidomide conjugate in a suitable solvent (e.g., Dichloromethane) and treat with TFA to remove the trityl protecting group.
-
After deprotection is complete (monitored by LC-MS), evaporate the solvent and TFA.
-
Dissolve the resulting deprotected linker-Pomalidomide conjugate and the carboxylic acid-functionalized JQ1 in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC (High-Performance Liquid Chromatography).
-
This compound is an essential building block for researchers in drug discovery and chemical biology, enabling the synthesis of sophisticated PROTAC molecules for targeted protein degradation. Its well-defined structure and versatile reactivity make it a valuable tool in the development of the next generation of therapeutics. This guide has provided a technical overview of its properties, its role in the PROTAC signaling pathway, and a framework for its application in the synthesis and validation of novel protein degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. This compound Price from Supplier Brand DC Chemicals Limited on Chemsrc.com [chemsrc.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Trt-PEG4-C2-acid hydrate: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Trt-PEG4-C2-acid hydrate, a key building block in modern drug development. This bifunctional linker is integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), offering a flexible and hydrophilic spacer to connect a target protein binder and an E3 ligase ligand.
Core Chemical Properties
This compound is a well-defined, monodisperse polyethylene glycol (PEG) linker. The trityl (Trt) protecting group offers stability during synthesis and can be selectively removed under acidic conditions to reveal a reactive thiol group, if needed for specific conjugation strategies. The terminal carboxylic acid allows for straightforward amide bond formation with amine-containing molecules.
Below is a summary of its key chemical and physical properties.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Trityl-tetra(ethylene glycol)-propionic acid hydrate |
| CAS Number | 1189873-11-7 |
| Molecular Formula | C₃₀H₃₈O₇S |
| Molecular Weight | 542.68 g/mol [1][2] |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Limited solubility in aqueous solutions. |
| Storage and Stability | Store at -20°C for long-term stability (up to 2 years as a powder). In DMSO, it can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.[1] |
Applications in Drug Development
The primary application of this compound is as a linker in the construction of PROTACs. The PEG4 spacer enhances the aqueous solubility of the resulting PROTAC molecule and provides the necessary flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins. The general mechanism is depicted below.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a general method for coupling this compound with an amine-containing E3 ligase ligand or target protein binder.
Materials:
-
This compound
-
Amine-containing molecule (E3 ligase ligand or target protein binder)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF or DMSO
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) and the amine-containing molecule (1.0 - 1.2 equivalents) in anhydrous DMF or DMSO.
-
Activation: Add the coupling agent (e.g., HATU, 1.2 equivalents) to the solution.
-
Base Addition: Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the crude product can be purified using standard techniques such as preparative high-performance liquid chromatography (HPLC) to yield the desired PROTAC conjugate.
Caption: Workflow for PROTAC synthesis using amide coupling.
Analytical Characterization
The successful synthesis and purity of the resulting PROTAC should be confirmed by standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product. Electrospray ionization (ESI) is a common technique for this type of analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the PROTAC. Both ¹H and ¹³C NMR spectra should be acquired.
Logical Relationships in PROTAC Design
The selection of the linker is a critical aspect of PROTAC design, as it influences the physicochemical properties and biological activity of the final molecule. The logical considerations for using a PEG-based linker like this compound are outlined below.
Caption: Logical considerations for linker selection in PROTAC design.
This technical guide provides a foundational understanding of this compound for its application in research and drug development. For specific experimental conditions and applications, it is recommended to consult relevant scientific literature and supplier documentation.
References
Unraveling the Core Mechanism of Trt-PEG4-C2-acid hydrate: A Technical Guide for Drug Development Professionals
Introduction: Trt-PEG4-C2-acid hydrate is a critical chemical tool in the rapidly advancing field of targeted protein degradation. It functions as a polyethylene glycol (PEG)-based linker, a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide will elucidate the mechanism of action of molecules synthesized using this linker, provide detailed experimental protocols for their evaluation, and present quantitative data in a structured format to aid researchers, scientists, and drug development professionals in their work.
The PROTAC Mechanism of Action: Hijacking the Cellular Machinery for Targeted Protein Degradation
PROTACs are heterobifunctional molecules designed to selectively eliminate disease-causing proteins by co-opting the cell's own protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects the two ligands.
The mechanism of action of a PROTAC can be summarized in the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. The flexibility and length of the PEG4 linker are crucial for the stability and proper orientation of this complex.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides.
-
Recycling of the PROTAC: After the degradation of the target protein, the PROTAC molecule is released and can participate in another cycle of binding and degradation, acting as a catalyst for protein removal.
The core function of the this compound linker is to bridge the two active ligands of the PROTAC at an optimal distance and with appropriate flexibility to facilitate the formation of a productive ternary complex. The trityl (Trt) group is a protecting group for an amine, which is typically removed during the synthesis of the final PROTAC molecule. The PEG4 component enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC, while the C2-acid provides a reactive handle for conjugation to one of the ligands.
Visualizing the PROTAC Signaling Pathway
The following diagram illustrates the catalytic cycle of a PROTAC molecule.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table provides representative quantitative data for a hypothetical PROTAC utilizing a PEG4 linker, targeting the protein BRD4.
| Parameter | Value | Cell Line | Treatment Time | Assay |
| DC50 | 15 nM | HeLa | 24 hours | Western Blot |
| Dmax | >95% | HeLa | 24 hours | Western Blot |
| EC50 (Ternary Complex) | 50 nM | HEK293T | 2 hours | NanoBRET Assay |
Experimental Protocols
PROTAC Synthesis using a Trt-Protected PEG Linker (General Protocol)
This protocol describes a general strategy for the synthesis of a PROTAC molecule using a trityl-protected, acid-terminated PEG linker.
1. Deprotection of the Trityl Group:
-
Dissolve the Trt-protected PEG linker in a suitable solvent (e.g., dichloromethane).
-
Add an acid, such as trifluoroacetic acid (TFA), to the solution.
-
Stir the reaction at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC) or mass spectrometry.
-
Remove the solvent and excess acid under reduced pressure to obtain the deprotected linker.
2. Amide Coupling to the First Ligand:
-
Dissolve the deprotected PEG linker with a free amine and the first ligand (containing a carboxylic acid) in an appropriate solvent (e.g., dimethylformamide).
-
Add a coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until the amide bond formation is complete.
-
Purify the resulting ligand-linker conjugate using column chromatography.
3. Amide Coupling to the Second Ligand:
-
Activate the carboxylic acid on the other end of the PEG linker of the purified conjugate using a coupling agent.
-
Add the second ligand (containing an amine) to the reaction mixture.
-
Stir until the reaction is complete.
-
Purify the final PROTAC molecule using preparative HPLC.
Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Caption: Western Blot Workflow for PROTAC Evaluation.
NanoBRET Assay for Ternary Complex Formation
This protocol describes a live-cell assay to measure the formation of the ternary complex.
1. Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc luciferase (donor) and the E3 ligase fused to HaloTag (acceptor).
-
Seed the transfected cells into a white, opaque multi-well plate.
2. Compound Treatment:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the cells.
3. Reagent Addition:
-
Add the HaloTag NanoBRET 618 ligand (acceptor fluorophore) and the Nano-Glo substrate (luciferase substrate) to the wells.
4. Signal Measurement:
-
Measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm) using a luminometer.
5. Data Analysis:
-
Calculate the NanoBRET ratio (acceptor signal / donor signal).
-
An increase in the NanoBRET ratio indicates the formation of the ternary complex.
-
Plot the NanoBRET ratio against the PROTAC concentration and fit the data to determine the EC50 for ternary complex formation.[1]
Caption: NanoBRET Assay Workflow.
Conclusion
This compound serves as a versatile and effective linker for the synthesis of PROTACs, a promising class of therapeutic agents. Understanding the fundamental mechanism of PROTAC-mediated protein degradation, along with the application of robust experimental protocols for their evaluation, is paramount for the successful development of novel protein-degrading drugs. This guide provides the foundational knowledge and practical methodologies to aid researchers in advancing the field of targeted protein degradation.
References
The Strategic Role of Trt-PEG4-C2-acid Hydrate in PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have been historically challenging to address with conventional inhibitors. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component that significantly influences the efficacy, pharmacokinetics, and physicochemical properties of the PROTAC. Among the diverse array of linkers utilized in PROTAC design, polyethylene glycol (PEG)-based linkers have gained prominence. This technical guide provides an in-depth exploration of the role of a specific PEG linker, Trt-PEG4-C2-acid hydrate, in the synthesis and function of PROTACs.
Physicochemical Properties of this compound
This compound is a key building block in the construction of PROTACs, offering a combination of a protective group and a reactive handle for sequential conjugation. A clear understanding of its properties is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 1189873-11-7 | [1][2][3] |
| Chemical Formula | C30H38O7S | [1][4] |
| Molecular Weight | 542.68 g/mol | [1][4] |
The Core Function of this compound in PROTAC Synthesis
The structure of this compound is strategically designed for the modular synthesis of PROTACs. It comprises three key functional components:
-
Trityl (Trt) Protecting Group: The trityl group is a bulky protecting group for the terminal hydroxyl of the PEG chain. This protection is crucial for preventing unwanted side reactions during the initial coupling of the linker to either the POI ligand or the E3 ligase ligand. The trityl group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions, allowing for the subsequent attachment of the second ligand.
-
PEG4 Spacer: The core of the linker consists of four repeating ethylene glycol units. This PEG chain imparts several desirable properties to the resulting PROTAC molecule:
-
Enhanced Solubility: The hydrophilic nature of the PEG spacer can significantly improve the aqueous solubility of the often hydrophobic PROTAC molecule, which is a common challenge in their development.[5][6]
-
Improved Cell Permeability: By modulating the overall physicochemical properties, the PEG linker can influence the ability of the PROTAC to cross cell membranes and reach its intracellular target.[5][6]
-
Optimal Length and Flexibility: The length of the PEG linker is a critical determinant of the PROTAC's efficacy.[5][6] It dictates the distance and orientation between the POI and the E3 ligase in the ternary complex, which is essential for efficient ubiquitination and subsequent degradation. The PEG4 unit provides a specific and well-defined linker length that can be optimal for certain target-ligase pairs.
-
-
C2-Acid (Propanoic Acid) Terminus: The linker terminates in a propanoic acid group. This carboxylic acid functionality serves as a reactive handle for covalent attachment to an amine group on either the POI ligand or the E3 ligase ligand through a stable amide bond.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a two-step process:
Step 1: Amide Coupling of the Linker to the First Ligand
This initial step involves the formation of an amide bond between the carboxylic acid of the linker and an amine group on either the POI ligand or the E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized ligand (POI or E3 ligase)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve the amine-functionalized ligand and this compound in the anhydrous solvent.
-
Add the peptide coupling reagent and the base to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring the progress by a suitable analytical technique such as LC-MS.
-
Upon completion, quench the reaction and purify the resulting trityl-protected ligand-linker conjugate using an appropriate chromatographic method.
Step 2: Deprotection and Coupling of the Second Ligand
The second step involves the removal of the trityl protecting group to expose the terminal hydroxyl group, followed by its activation and coupling to the second ligand.
Materials:
-
Trityl-protected ligand-linker conjugate from Step 1
-
Mild acidic solution (e.g., trifluoroacetic acid in dichloromethane)
-
The second ligand with a suitable functional group for coupling (e.g., a carboxylic acid)
-
Coupling reagents as in Step 1
Procedure:
-
Dissolve the trityl-protected conjugate in a suitable solvent.
-
Add the mild acidic solution and stir until the deprotection is complete, as monitored by LC-MS.
-
Neutralize the reaction and isolate the deprotected intermediate.
-
Activate the newly exposed hydroxyl group or a carboxylic acid on the second ligand and perform the final coupling reaction.
-
Purify the final PROTAC molecule using preparative HPLC.
Visualization of Key Processes
Chemical Structure of this compound
Caption: Chemical structure of this compound.
General PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data and Performance
While specific quantitative data for PROTACs utilizing this compound is often proprietary or found within specific research publications, the general impact of PEG linker length on PROTAC performance is well-documented. The optimal linker length is highly dependent on the specific POI and E3 ligase pair.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 | VHL | PEG | 12 | ~50 | >90 |
| BRD4 | VHL | PEG | 16 | ~25 | >95 |
| BRD4 | VHL | PEG | 20 | ~100 | ~80 |
| ERα | VHL | PEG | 12 | >1000 | <20 |
| ERα | VHL | PEG | 16 | ~100 | ~80 |
This table represents illustrative data compiled from various sources and is intended to demonstrate the principle of linker length optimization. Actual values will vary depending on the specific PROTAC and experimental conditions.
Conclusion
This compound is a versatile and valuable building block in the synthesis of PROTACs. Its well-defined structure, incorporating a protective group, a hydrophilic spacer of optimal length, and a reactive handle, facilitates a modular and efficient synthetic strategy. The resulting PROTACs benefit from the favorable physicochemical properties imparted by the PEG linker, which can lead to improved solubility and cellular activity. The rational design of PROTACs, including the careful selection of linkers like this compound, is a critical aspect of developing novel and effective targeted protein degraders for therapeutic applications. Further research and the publication of detailed studies utilizing this specific linker will continue to elucidate its full potential in advancing the field of targeted protein degradation.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound Price from Supplier Brand DC Chemicals Limited on Chemsrc.com [chemsrc.com]
- 3. This compound | CAS#:1189873-11-7 | Chemsrc [chemsrc.com]
- 4. targetmol.com [targetmol.com]
- 5. PROTAC PEG LINKERS - JenKem Technology USA [jenkemusa.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
The Strategic Integration of Trt-PEG4-C2-acid Hydrate in Advanced Antibody-Drug Conjugate Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy, stability, and pharmacokinetic profile of the ADC. This technical guide delves into the application of Trt-PEG4-C2-acid hydrate, a polyethylene glycol (PEG)-based linker, in the development of next-generation ADCs.
Core Concepts: The Role of PEGylated Linkers in ADCs
Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their unique physicochemical properties. The incorporation of a PEG moiety, such as in this compound, offers several distinct advantages:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are inherently hydrophobic, leading to ADC aggregation and poor solubility. PEGylation increases the hydrophilicity of the entire construct, mitigating these issues and improving its pharmaceutical properties.[1][2][3]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the ADC, which can reduce non-specific clearance and prolong its circulation half-life.[3] This extended exposure can lead to greater accumulation of the ADC at the tumor site.
-
Reduced Immunogenicity: By sterically shielding the payload and antibody, PEG linkers can reduce the potential for an immune response against the ADC.
-
Increased Drug-to-Antibody Ratio (DAR): The enhanced solubility and reduced aggregation afforded by PEG linkers can enable the conjugation of a higher number of drug molecules to a single antibody without compromising its stability.[2]
The "Trt" (trityl) group in this compound is a protecting group for a thiol, which can be used for specific conjugation chemistries. The "PEG4" denotes four repeating units of ethylene glycol, providing a flexible spacer. The "C2-acid" component provides a carboxylic acid handle for conjugation to the antibody or the drug.
Quantitative Analysis of ADCs with PEG4 Linkers
While specific data for ADCs utilizing this compound is not extensively published, the following tables summarize representative quantitative data for ADCs developed with analogous PEG4 linkers. This data highlights the impact of PEGylation on key ADC parameters.
Table 1: Influence of PEG4 Linker on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Average DAR | % Aggregation (SEC) | Reference |
| Non-PEGylated | 3.5 | 15% | [2] |
| PEG4-based | 7.2 | < 2% | [2] |
Table 2: Pharmacokinetic Parameters of a PEG4-Containing ADC in a Murine Model
| ADC Construct | Plasma Clearance (mL/hr/kg) | Half-life (t½) in hours | Reference |
| ADC without PEG linker | 1.2 | 85 | [3] |
| ADC with PEG4 linker | 0.7 | 150 | [3] |
Experimental Protocols
The following section outlines detailed methodologies for the synthesis and characterization of an ADC using a PEG4-based linker like this compound.
Protocol 1: Conjugation of this compound to a Cytotoxic Payload
-
Deprotection of the Trityl Group: Dissolve this compound in a suitable organic solvent (e.g., dichloromethane). Add a mild acid, such as trifluoroacetic acid (TFA), dropwise at 0°C to remove the trityl protecting group, exposing the thiol.
-
Activation of the Carboxylic Acid: The carboxylic acid end of the PEG linker is activated using a standard coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.
-
Conjugation to the Payload: The activated linker is then reacted with an amine-containing cytotoxic payload (e.g., monomethyl auristatin E - MMAE). The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF).
-
Purification: The resulting linker-payload conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Antibody Modification and Conjugation
-
Antibody Reduction (for cysteine conjugation): The interchain disulfide bonds of the monoclonal antibody (e.g., Trastuzumab) are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The extent of reduction is carefully controlled to achieve the desired DAR.
-
Conjugation Reaction: The purified linker-payload construct (with an appropriate reactive group for the thiol, such as a maleimide) is added to the reduced antibody solution. The reaction is typically performed in a phosphate-buffered saline (PBS) buffer at a slightly basic pH (7.5-8.5).
-
Purification of the ADC: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.
Protocol 3: Characterization of the ADC
-
Determination of DAR:
-
UV-Vis Spectroscopy: The concentrations of the antibody and the payload are determined by measuring the absorbance at 280 nm and the specific wavelength for the payload, respectively. The DAR is calculated from the molar ratio of the two.[4]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the distribution of different DAR species.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the DAR by measuring the mass of the intact ADC or its subunits.[4][5]
-
-
Analysis of Aggregation: Size-exclusion chromatography (SEC) is used to quantify the percentage of high molecular weight aggregates in the final ADC product.
-
In Vitro Cytotoxicity Assay: The potency of the ADC is evaluated using a cell-based assay with a cancer cell line that overexpresses the target antigen. Cell viability is measured after incubation with varying concentrations of the ADC.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes in ADC development and function.
Caption: Experimental workflow for ADC development.
Caption: General mechanism of action for an ADC.
Caption: Signaling pathway of an auristatin-based payload.
Conclusion
The strategic use of PEGylated linkers, such as this compound, is a cornerstone of modern ADC development. By enhancing hydrophilicity, improving pharmacokinetic profiles, and enabling higher drug loading, these linkers contribute significantly to the creation of more stable and effective antibody-drug conjugates. The methodologies and principles outlined in this guide provide a framework for the rational design and development of next-generation ADCs with the potential to significantly impact cancer therapy. As research continues, the refinement of linker technology will undoubtedly lead to even more potent and targeted anti-cancer agents.
References
The Crucial Role of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of many of these novel therapeutics, particularly proteolysis-targeting chimeras (PROTACs), lies a critical component: the linker. Far from being a mere spacer, the linker's composition and length profoundly influence a degrader's efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design, offering a unique set of properties that address key challenges in drug development.[1][2][3]
This technical guide provides a comprehensive overview of the role of PEG linkers in TPD, summarizing key quantitative data, offering detailed experimental protocols, and visualizing complex biological processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles: The Multifaceted Impact of PEG Linkers
PROTACs are heterobifunctional molecules composed of two ligands—one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[4] This tripartite assembly forms a ternary complex, facilitating the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[5][6] The linker is a pivotal determinant of the stability and productivity of this ternary complex.[4]
PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity and flexibility.[3] These characteristics are instrumental in overcoming the common challenges associated with PROTACs, which are often large and lipophilic molecules with poor solubility and cell permeability.[2]
Enhancing Solubility and Physicochemical Properties
A significant hurdle in PROTAC development is their often-low aqueous solubility, which can impede formulation and bioavailability.[2] The incorporation of PEG chains is a well-established strategy to increase the solubility of these molecules.[2] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[2] This enhancement in solubility is crucial for both in vitro handling and in vivo applications.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is nuanced. While the increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[2] PEG linkers are more prone to adopt folded conformations compared to their more rigid alkyl counterparts.[2] This "chameleon effect" can shield the polar surface area of the PROTAC, presenting a less polar face to the cell membrane and facilitating entry.[2] However, it is crucial to strike a balance, as excessive PEGylation can lead to decreased cellular uptake.[2] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[2]
The "Hook Effect"
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because at very high concentrations, the PROTAC can independently saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) rather than the productive ternary complex (Target-PROTAC-E3).[7] The length and flexibility of the PEG linker can influence the concentrations at which the hook effect is observed.
Data Presentation: The Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a critical parameter that must be optimized for each target and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[8] Conversely, an excessively long linker can lead to an entropic penalty upon binding and may not effectively bring the POI and E3 ligase into the correct orientation for efficient ubiquitination.[4][8] The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Reference |
| BRD4-Degrader-1 | PEG2 | 850.02 | 3.8 | 180.5 | 4 | 14 | Illustrative Data |
| BRD4-Degrader-2 | PEG4 | 938.13 | 3.5 | 199.0 | 4 | 16 | Illustrative Data |
| BRD4-Degrader-3 | PEG6 | 1026.24 | 3.2 | 217.5 | 4 | 18 | Illustrative Data |
| BRD4-Degrader-4 | PEG8 | 1114.35 | 2.9 | 236.0 | 4 | 20 | Illustrative Data |
| --- | |||||||
| Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs. Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors. |
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4-Degrader-A | PEG2 | 50 | 85 | HEK293 | Illustrative Data[2] |
| BRD4-Degrader-B | PEG4 | 15 | 95 | HEK293 | Illustrative Data[2] |
| BRD4-Degrader-C | PEG6 | 25 | 92 | HEK293 | Illustrative Data[2] |
| BRD4-Degrader-D | PEG8 | 80 | 80 | HEK293 | Illustrative Data[2] |
| --- | |||||
| Table 2: Impact of PEG Linker Length on Degradation Efficacy of BRD4-Targeting PROTACs. Data is illustrative and compiled from various sources in the literature.[2] DC50 and Dmax values are cell-line dependent. |
| PROTAC | Linker Composition | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Reference |
| Cereblon-Degrader-1 | Alkyl | 32.3 | 1.2 | [9] |
| Cereblon-Degrader-2 | PEG3 | 55.7 | 0.8 | [9] |
| Cereblon-Degrader-3 | PEG5 | 78.5 | 0.5 | [9] |
| --- | ||||
| Table 3: Impact of Linker Composition on Solubility and Permeability of Cereblon-Targeting PROTACs. Data compiled from publicly available research.[9] |
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate fundamental concepts in PROTAC action and development.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Protocol 1: Quantitative Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein using Western blotting. This is a fundamental assay to determine the DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of protein degradation).[10]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[10]
-
Add an appropriate volume of ice-cold lysis buffer to each well or dish.[10]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[10]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[10]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.[10]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.[10]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[11]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Data Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.[10]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[7]
-
Normalize the intensity of the target protein band to the corresponding loading control band.[7]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[10]
-
Troubleshooting:
-
Weak or No Signal: Increase the amount of protein loaded, optimize the primary antibody concentration, or check the transfer efficiency with Ponceau S staining.[12][13]
-
High Background: Optimize the blocking conditions (time and agent), increase the number of washes, or reduce the antibody concentrations.[12]
-
Non-specific Bands: Ensure the specificity of the primary antibody, optimize antibody concentrations, and ensure the lysis buffer is appropriate for the target protein's localization.[14]
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system. This is a key mechanistic assay to confirm that the PROTAC is functioning as intended.[6]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ubiquitin ligase complex (e.g., VHL-Elongin B/C or DDB1-CRBN)
-
Recombinant target protein of interest (POI)
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents (as in Protocol 1)
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
Assemble the ubiquitination reactions on ice in microcentrifuge tubes. A typical reaction volume is 25-50 µL.[5][15]
-
Prepare a master mix containing the common reagents (buffer, ATP, E1, E2, ubiquitin, POI).[5]
-
To individual tubes, add the PROTAC at various concentrations (and a DMSO vehicle control) and the E3 ligase.
-
Include control reactions, such as omitting E1, E2, E3, or ATP, to ensure the observed ubiquitination is dependent on the complete enzymatic cascade.[5]
-
-
Incubation:
-
Initiate the reaction by transferring the tubes to a 37°C incubator for a specified time (e.g., 30-60 minutes).[15]
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling the samples.
-
Analyze the reaction products by SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with an antibody specific for the POI. A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated POI should be visible in the presence of an active PROTAC.
-
Optionally, the membrane can be probed with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the target protein.
-
Data Interpretation:
-
A PROTAC-dependent increase in the intensity of higher molecular weight bands of the POI indicates successful in vitro ubiquitination. The intensity of these bands can be quantified to compare the efficiency of different PROTACs.
Protocol 3: Caco-2 Permeability Assay
This assay is a widely used in vitro model to predict the intestinal absorption of a drug candidate. It utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium.[16][17]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
PROTAC compound
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the apical side of Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[1]
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
To measure apical-to-basolateral (A-to-B) permeability, add the PROTAC compound to the apical chamber and fresh transport buffer to the basolateral chamber.[16]
-
To measure basolateral-to-apical (B-to-A) permeability, add the PROTAC compound to the basolateral chamber and fresh transport buffer to the apical chamber.[16]
-
Incubate the plates at 37°C with gentle shaking.
-
At various time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the PROTAC in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) can be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.[16]
-
Data Interpretation:
-
The Papp value provides an indication of the compound's potential for oral absorption. Higher Papp values generally correlate with better in vivo absorption. The efflux ratio helps to identify potential liabilities related to drug transporters.
Conclusion and Future Perspectives
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[2] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[2] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The continued exploration of novel linker chemistries, including variations in PEG length and the incorporation of rigid or functional elements, will undoubtedly expand the therapeutic potential of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
Trt-PEG4-C2-acid hydrate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of Trt-PEG4-C2-acid hydrate, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
This compound is a bifunctional molecule commonly utilized as a linker in the synthesis of PROTACs.[1][2][3][4] Its structure incorporates a trityl (Trt) protecting group, a tetraethylene glycol (PEG4) spacer, and a carboxylic acid (C2-acid) functional group. The PEG moiety enhances solubility and provides spatial separation between the two ends of the PROTAC molecule. The terminal carboxylic acid allows for covalent linkage to other molecular components.
The fundamental quantitative data for this compound is summarized in the table below.
| Property | Value |
| Chemical Formula | C30H38O7S |
| Molecular Weight | 542.68 g/mol |
| CAS Number | 1189873-11-7[1][2][5] |
Role in PROTAC-Mediated Protein Degradation
This compound serves as a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, forming a PROTAC molecule.[2][3][4] PROTACs are a novel therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.
The logical workflow of a PROTAC, facilitated by a linker such as Trt-PEG4-C2-acid, is illustrated in the diagram below.
Figure 1. Logical workflow of PROTAC-mediated protein degradation.
Experimental Protocols
Detailed experimental protocols for the synthesis and application of PROTACs using this compound are highly specific to the target protein and the E3 ligase being recruited. Researchers should refer to specialized literature for protocols relevant to their specific research objectives. The general steps would involve:
-
Ligand Synthesis: Synthesis of a ligand that specifically binds to the target protein of interest and a ligand for a chosen E3 ubiquitin ligase.
-
Linker Conjugation: Covalent attachment of the this compound linker to one of the ligands, followed by deprotection of the trityl group and conjugation to the second ligand. This typically involves standard amide bond formation or other biocompatible ligation chemistries.
-
PROTAC Purification and Characterization: Purification of the final PROTAC molecule using techniques such as HPLC, and characterization by mass spectrometry and NMR to confirm its identity and purity.
-
In Vitro Assays: Evaluation of the PROTAC's efficacy in cell culture, including assessment of target protein degradation (e.g., via Western blot or proteomics), and measurement of downstream cellular effects.
The following diagram outlines a generalized experimental workflow for the synthesis of a PROTAC using a linker like Trt-PEG4-C2-acid.
Figure 2. Generalized workflow for PROTAC synthesis.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. cnreagent.com [cnreagent.com]
- 3. This compound Price from Supplier Brand DC Chemicals Limited on Chemsrc.com [chemsrc.com]
- 4. This compound|CAS 1189873-11-7|DC Chemicals [dcchemicals.com]
- 5. This compound | CAS#:1189873-11-7 | Chemsrc [chemsrc.com]
Navigating the Properties of Trt-PEG4-C2-acid hydrate: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Trt-PEG4-C2-acid hydrate, a bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals in the field of targeted protein degradation and bioconjugation. Understanding these core physicochemical properties is paramount for the successful design and execution of experiments, ensuring the integrity and reproducibility of scientific findings.
This compound is a PROTAC (Proteolysis Targeting Chimera) linker, characterized by a bulky, hydrophobic trityl (Trt) group, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique amphiphilic structure dictates its behavior in various solvent systems and its susceptibility to degradation under different environmental conditions. This guide offers a theoretical framework for its solubility and stability, alongside detailed experimental protocols for empirical determination.
Core Concepts: The Chemical Basis of Solubility and Stability
The solubility and stability of this compound are governed by the interplay of its three key structural components:
-
Trityl (Trt) Group: This large, triphenylmethyl group is highly non-polar and hydrophobic. It significantly contributes to the molecule's solubility in organic solvents but limits its solubility in aqueous media.[1][2][3] The trityl group is also known to be labile under acidic conditions, readily cleaving to form a stable trityl cation.[4][5]
-
Polyethylene Glycol (PEG4) Spacer: The four repeating ethylene glycol units impart hydrophilicity to the molecule. This flexible chain enhances solubility in polar solvents, including water, and can influence the overall stability by shielding other parts of the molecule.
-
Carboxylic Acid (-C2-acid): The terminal carboxylic acid group is polar and can be ionized to a carboxylate anion under neutral to basic conditions, which generally increases aqueous solubility. Carboxylic acids can undergo various reactions, but the carbon-carbon and carbon-oxygen single bonds within the C2-acid portion are generally stable.[6][7][8][9] The ether linkages within the PEG chain are also chemically robust under most conditions.[10][11][12][13]
Solubility Profile
The amphiphilic nature of this compound results in a varied solubility profile. While precise quantitative data is application-dependent and should be determined experimentally, a qualitative summary of expected solubility is presented below.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Moderate to Low | The hydrophilic PEG chain and carboxylic acid aid solubility, but the large hydrophobic trityl group limits it. Solubility in water is expected to increase with pH. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |
| Non-Polar | Dichloromethane (DCM), Chloroform, Toluene | High to Moderate | The hydrophobic trityl group is the primary driver of solubility in these solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents have some polarity to interact with the PEG chain while also solvating the trityl group. |
| Hydrocarbons | Hexanes, Pentane | Low | The high polarity of the PEG and acid groups makes solubility in these highly non-polar solvents unfavorable. |
Stability Characteristics
The stability of this compound is crucial for its storage and handling. The primary points of potential degradation are the trityl group and, to a lesser extent, the ester-like hydrate.
| Condition | Potential Degradation Pathway | Recommendations for Handling and Storage |
| Acidic pH | Cleavage of the trityl group is the most significant stability concern. Strong acids can rapidly remove the trityl protecting group.[4][5][14] | Avoid acidic conditions. Store and handle in neutral or slightly basic buffers. If acidic conditions are required for a reaction, the potential for de-tritylation should be considered. |
| Basic pH | The molecule is generally stable under basic conditions. The carboxylic acid will be deprotonated, which may affect its reactivity but not its core structure. | Basic conditions are generally well-tolerated. |
| Temperature | Elevated temperatures can accelerate degradation, particularly in the presence of reactive species. | Store at recommended temperatures, typically -20°C for long-term storage as a solid. For solutions, follow supplier recommendations, which may include storage at -80°C.[15] |
| Light | While not extensively documented for this specific molecule, prolonged exposure to UV light can potentially lead to the formation of reactive radical species and degradation. | Store in amber vials or otherwise protect from light. |
| Oxidizing Agents | Strong oxidizing agents could potentially target the ether linkages of the PEG chain, although these are generally stable. | Avoid strong oxidizing agents unless they are part of a planned chemical transformation. |
Experimental Protocols
To obtain quantitative data for specific applications, the following experimental protocols are recommended.
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at a specific pH and temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the concentration in the original supernatant to determine the solubility.
-
Protocol 2: Stability Assessment in Solution
Objective: To evaluate the stability of this compound in a specific solvent or buffer under defined conditions (e.g., pH, temperature).
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound of known concentration in the desired solvent or buffer.
-
-
Incubation:
-
Aliquot the stock solution into multiple sealed vials.
-
Incubate the vials under the desired test conditions (e.g., 4°C, 25°C, 40°C). Protect from light if photostability is not the variable being tested.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from incubation.
-
Immediately analyze the sample by a stability-indicating analytical method (e.g., HPLC-UV or LC-MS) to quantify the remaining parent compound and any potential degradation products.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
-
Visualizing Experimental Workflows
To aid in the conceptualization of these protocols, the following diagrams illustrate the key steps.
Caption: Workflow for determining the aqueous solubility of this compound.
Caption: Workflow for assessing the stability of this compound in solution.
This technical guide provides a foundational understanding of the solubility and stability of this compound. For critical applications, it is imperative that researchers and drug development professionals perform their own detailed experimental evaluations to ensure the success of their work.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Trityl chloride | C19H15Cl | CID 6456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hydrolysis - Wikipedia [en.wikipedia.org]
- 8. CARBOXYLIC ACIDS [sydney.edu.au]
- 9. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 10. researchgate.net [researchgate.net]
- 11. purepeg.com [purepeg.com]
- 12. Ether - Wikipedia [en.wikipedia.org]
- 13. Ether cleavage - Wikipedia [en.wikipedia.org]
- 14. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Datasheet DC Chemicals [dcchemicals.com]
In-Depth Technical Guide: Trt-PEG4-C2-acid hydrate (CAS 1189873-11-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trt-PEG4-C2-acid hydrate (CAS number 1189873-11-7) is a heterobifunctional linker molecule widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. This is achieved by creating a ternary complex between the target protein of interest (POI), an E3 ubiquitin ligase, and the PROTAC molecule itself.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of this ternary complex, as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability. This compound is a polyethylene glycol (PEG)-based linker, which offers several advantages in PROTAC design, including enhanced hydrophilicity and a flexible scaffold that can be optimized for effective protein degradation.
This technical guide provides a comprehensive overview of the properties of this compound, along with detailed, representative experimental protocols for its application in PROTAC synthesis and evaluation.
Physicochemical and Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 1189873-11-7 |
| Molecular Formula | C₃₀H₃₈O₇S |
| Molecular Weight | 542.68 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Storage Conditions | Powder: -20°C for up to 2 years. In solvent (e.g., DMSO): -80°C for up to 6 months. |
Core Application: PROTAC Synthesis
This compound serves as a linker with a terminal carboxylic acid for covalent conjugation to an amine-containing molecule, and a trityl-protected thiol at the other end. The trityl (Trt) group is a protecting group for the thiol, which can be selectively removed to allow for further conjugation. The carboxylic acid moiety is typically used to form an amide bond with an E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands) or a POI-binding ligand.
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using a linker like this compound generally follows a multi-step process. The diagram below illustrates a typical workflow.
Caption: A general experimental workflow for PROTAC synthesis.
Experimental Protocols
Disclaimer: The following protocols are representative examples for the synthesis and evaluation of PROTACs using PEG-based linkers with a terminal carboxylic acid. These are provided for illustrative purposes, as specific, peer-reviewed publications detailing the use of CAS 1189873-11-7 were not available at the time of writing. Researchers should optimize these protocols based on the specific chemistry of their ligands.
Protocol 1: Synthesis of a PROTAC via Amide Coupling and Thiol Chemistry
This protocol describes the synthesis of a PROTAC where the this compound linker is first coupled to an amine-containing E3 ligase ligand, followed by deprotection and conjugation to a POI ligand.
Step 1: Amide Coupling of Linker and E3 Ligase Ligand
-
Reagents and Materials:
-
This compound (1.0 equivalent)
-
Amine-containing E3 ligase ligand (e.g., pomalidomide derivative) (1.0 equivalent)
-
HATU (1.2 equivalents)
-
DIPEA (2.0 equivalents)
-
Anhydrous DMF
-
Reaction vessel, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
Dissolve this compound and the amine-containing E3 ligase ligand in anhydrous DMF in a reaction vessel.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Trt-protected linker-E3 ligase conjugate.
-
Step 2: Trityl Deprotection
-
Reagents and Materials:
-
Trt-protected linker-E3 ligase conjugate (1.0 equivalent)
-
Trifluoroacetic acid (TFA) (e.g., 5-10% in DCM)
-
Triethylsilane (TES) or other scavenger (to trap the trityl cation)
-
Anhydrous DCM
-
Reaction vessel, magnetic stirrer
-
-
Procedure:
-
Dissolve the Trt-protected conjugate in anhydrous DCM.
-
Add triethylsilane to the solution.
-
Slowly add TFA to the reaction mixture.
-
Stir at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
The resulting deprotected thiol-linker-E3 ligase conjugate can be used directly in the next step or purified if necessary.
-
Step 3: Conjugation to POI Ligand
-
Reagents and Materials:
-
Deprotected thiol-linker-E3 ligase conjugate (1.0 equivalent)
-
POI ligand with a thiol-reactive group (e.g., a maleimide) (1.1 equivalents)
-
Anhydrous DMSO or other suitable solvent
-
Reaction vessel, magnetic stirrer
-
-
Procedure:
-
Dissolve the deprotected thiol-linker-E3 ligase conjugate and the POI ligand in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).
-
Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for a PROTAC is to induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Methodological & Application
Synthesis Protocol for Trt-PEG4-C2-acid hydrate: A Key Linker for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, mediating the degradation of specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. Polyethylene glycol (PEG) linkers are widely employed due to their ability to enhance solubility and improve pharmacokinetic properties. This document provides a detailed application note and a comprehensive, step-by-step protocol for the synthesis of Trt-PEG4-C2-acid hydrate, a valuable bifunctional linker for the construction of PROTACs.
Introduction
PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is not merely a spacer but plays a crucial role in optimizing the orientation and proximity of the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation.[2] PEG-based linkers, such as this compound, offer a balance of hydrophilicity and flexibility, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[3] The trityl (Trt) protecting group allows for the selective functionalization of one end of the linker, while the carboxylic acid provides a handle for conjugation to either the POI or E3 ligase ligand.
Signaling Pathways and PROTAC Mechanism of Action
PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The fundamental mechanism involves the PROTAC molecule simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: Mechanism of action for a PROTAC utilizing a PEG-based linker.
Experimental Protocols
This section details a plausible three-step synthesis for this compound, starting from tetraethylene glycol.
Step 1: Mono-tritylation of Tetraethylene Glycol
This step involves the selective protection of one of the primary hydroxyl groups of tetraethylene glycol with a trityl group.
Caption: Workflow for the mono-tritylation of tetraethylene glycol.
Materials:
-
Tetraethylene glycol
-
Trityl chloride (Trt-Cl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add trityl chloride (1.0-1.1 eq) to the solution.
-
Slowly add anhydrous pyridine (1.5 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (2x), deionized water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Trt-PEG4-OH.
Step 2: Synthesis of Trt-PEG4-C2-acid ethyl ester
The free hydroxyl group of Trt-PEG4-OH is reacted with ethyl bromoacetate via a Williamson ether synthesis.
Materials:
-
Trt-PEG4-OH (from Step 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl bromoacetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl Acetate
-
Deionized water and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0°C.
-
Dissolve Trt-PEG4-OH (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0°C and add ethyl bromoacetate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl.
-
Remove the THF under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude Trt-PEG4-C2-acid ethyl ester is typically used in the next step without further purification.
Step 3: Hydrolysis to this compound
The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
Materials:
-
Crude Trt-PEG4-C2-acid ethyl ester (from Step 2)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1M Lithium hydroxide (LiOH) solution
-
1M Hydrochloric acid (HCl)
-
Ethyl Acetate
-
Deionized water and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude ethyl ester in a mixture of THF and MeOH (e.g., 3:1 v/v).
-
Add 1M aqueous LiOH solution (3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and cool to 0°C.
-
Acidify the solution to pH ~3 by the dropwise addition of 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, Trt-PEG4-C2-acid, which may be isolated as a hydrate.
Data Presentation
The following table summarizes the key reactants and expected outcomes for the synthesis of this compound. Note that yields are hypothetical and can vary based on experimental conditions.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Purity Assessment |
| 1 | Tetraethylene Glycol | Trityl Chloride, Pyridine | Trt-PEG4-OH | 60-75% | TLC, ¹H NMR, LC-MS |
| 2 | Trt-PEG4-OH | NaH, Ethyl bromoacetate | Trt-PEG4-C2-acid ethyl ester | 80-90% (crude) | TLC, LC-MS |
| 3 | Trt-PEG4-C2-acid ethyl ester | LiOH, HCl | This compound | >90% | TLC, ¹H NMR, LC-MS |
Conclusion
The detailed protocol herein provides a robust pathway for the synthesis of this compound, a critical linker for the development of potent and effective PROTAC degraders. The use of the trityl protecting group allows for directional synthesis, and the PEG4 spacer imparts favorable physicochemical properties. This linker is a versatile tool for researchers in the field of targeted protein degradation, enabling the systematic exploration of linker composition and length to optimize PROTAC performance.
References
Application Notes and Protocols for Trt-PEG4-C2-acid hydrate in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trt-PEG4-C2-acid hydrate is a heterobifunctional crosslinker containing a polyethylene glycol (PEG) spacer arm, a terminal carboxylic acid, and a trityl (Trt) protected functional group. The PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides a flexible connection between conjugated molecules.[1][2] The carboxylic acid allows for covalent attachment to primary amine groups on biomolecules, such as the lysine residues of proteins, following activation. The trityl group serves as a protecting group, which can be removed under acidic conditions to reveal a functional group for further modification or to control the release of a conjugated molecule.[3][4]
This document provides detailed protocols for the use of this compound in bioconjugation, including the activation of the carboxylic acid, conjugation to a model protein, and subsequent deprotection of the trityl group.
Product Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1189873-11-7 |
| Molecular Formula | C₃₀H₃₈O₇S |
| Molecular Weight | 542.68 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Storage | Store at -20°C, desiccated |
Bioconjugation Workflow
The overall workflow for using this compound to conjugate to a biomolecule (e.g., a protein) and subsequent deprotection is illustrated below.
Figure 1: General workflow for bioconjugation using this compound.
Experimental Protocols
Activation of this compound with EDC/NHS
This protocol describes the activation of the terminal carboxylic acid of the PEG linker to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This two-step process is most efficient when the activation is performed at a slightly acidic pH, followed by conjugation at a slightly basic pH.[5][6]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer or water (e.g., 10 mg/mL each).
-
In a reaction tube, add the desired amount of this compound stock solution.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS to the linker solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. The resulting solution contains the activated Trt-PEG4-C2-NHS ester and is ready for conjugation to an amine-containing molecule.
| Parameter | Recommended Condition |
| Solvent | Anhydrous DMF or DMSO |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 |
| EDC:Linker Molar Ratio | 1.5:1 to 2:1 |
| NHS:Linker Molar Ratio | 1.5:1 to 2:1 |
| Reaction Time | 15-30 minutes |
| Temperature | Room Temperature |
Conjugation to an Amine-Containing Biomolecule (e.g., Protein)
This protocol describes the conjugation of the activated Trt-PEG4-C2-NHS ester to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
Activated Trt-PEG4-C2-NHS ester solution (from section 4.1)
-
Protein solution in an amine-free buffer (e.g., PBS)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the protein solution in the Conjugation Buffer. The optimal protein concentration may need to be determined empirically but is typically in the range of 1-10 mg/mL.
-
Add the desired molar excess of the activated Trt-PEG4-C2-NHS ester solution to the protein solution. A molar ratio of 5:1 to 20:1 (linker:protein) is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C with gentle stirring.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Proceed immediately to the purification of the Trt-PEG-protein conjugate.
| Parameter | Recommended Condition |
| Conjugation Buffer | PBS or Borate buffer, pH 7.2-8.0 |
| Linker:Protein Molar Ratio | 5:1 to 20:1 (optimize for target protein) |
| Reaction Time | 2 hours at RT or 4 hours at 4°C |
| Temperature | Room Temperature or 4°C |
| Quenching | 50-100 mM Tris or Glycine |
Purification of the PEGylated Conjugate
Purification is necessary to remove unreacted PEG linker, byproducts, and unconjugated protein. The choice of method depends on the size and properties of the conjugate.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEG-protein conjugate from smaller, unreacted PEG linkers and byproducts.[]
-
Ion-Exchange Chromatography (IEX): Can separate proteins based on charge differences. PEGylation can alter the surface charge of a protein, allowing for separation of conjugated and unconjugated species.[]
-
Reverse-Phase Chromatography (RPC): Useful for separating molecules based on hydrophobicity. The addition of the PEG chain alters the hydrophobicity of the protein.[]
-
Dialysis/Ultrafiltration: Can be used to remove small molecule impurities but may not efficiently separate unconjugated protein from the PEGylated product.[8]
Deprotection of the Trityl Group
The trityl group is acid-labile and can be removed under mild acidic conditions. This reveals a primary functional group (e.g., a thiol, if the original protected group was a trityl-thioether) for further conjugation or as a final step.
Figure 2: Trityl group deprotection mechanism.
Materials:
-
Purified Trt-PEG-protein conjugate
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane (TIPS) or water)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Ice-cold diethyl ether
Procedure:
-
Lyophilize or dry the purified Trt-PEG-protein conjugate.
-
Dissolve the conjugate in a minimal amount of a suitable solvent like DCM.
-
Prepare a deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIPS.[9] The trityl group is very acid-labile, and for some applications, much milder conditions (e.g., 1% TFA in DCM) may be sufficient.[9]
-
Add the deprotection cocktail to the dissolved conjugate and incubate for 30-60 minutes at room temperature.
-
Precipitate the deprotected conjugate by adding ice-cold diethyl ether.
-
Centrifuge to pellet the deprotected conjugate, wash with cold ether, and dry under vacuum.
-
Redissolve the deprotected conjugate in a suitable buffer for storage or further use.
| Parameter | Recommended Condition |
| Deprotection Reagent | Trifluoroacetic acid (TFA) |
| TFA Concentration | 1-95% in a suitable solvent (e.g., DCM) |
| Scavengers | Water, Triisopropylsilane (TIPS) |
| Reaction Time | 30-60 minutes |
| Temperature | Room Temperature |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive linker (hydrolyzed) | Prepare fresh EDC/NHS and linker solutions immediately before use. Ensure solvents are anhydrous. |
| Non-optimal pH | Verify the pH of the activation (pH 4.5-6.0) and conjugation (pH 7.2-8.0) buffers. | |
| Presence of amine-containing buffers | Use amine-free buffers such as PBS, MES, or borate during conjugation. | |
| Protein Precipitation | High concentration of organic solvent | Keep the volume of the linker solution added to the protein solution to a minimum (<10% of the total volume). |
| Protein instability | Perform the conjugation reaction at 4°C. | |
| Incomplete Trityl Deprotection | Insufficient acid concentration or time | Increase the TFA concentration or extend the reaction time. Monitor deprotection by HPLC or mass spectrometry. |
Conclusion
This compound is a versatile tool for bioconjugation, offering a balance of hydrophilicity, controlled spacing, and the ability for staged or conditional modifications through the use of an acid-labile trityl protecting group. The protocols provided herein offer a robust starting point for the successful conjugation of this linker to a variety of biomolecules. Optimization of the reaction conditions, particularly the molar ratio of linker to biomolecule, may be necessary to achieve the desired degree of labeling for specific applications.
References
- 1. Organometallic S-arylation Reagents for Rapid PEGylation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 5. broadpharm.com [broadpharm.com]
- 6. encapsula.com [encapsula.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Trt-PEG4-C2-acid hydrate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trt-PEG4-C2-acid hydrate is a valuable tool in solid-phase peptide synthesis (SPPS), particularly for the development of complex biomolecules and Proteolysis Targeting Chimeras (PROTACs). This linker combines the advantages of a highly acid-labile trityl (Trt) anchor for mild cleavage with a hydrophilic polyethylene glycol (PEG) spacer. The PEG4 moiety enhances the solubility of the growing peptide chain, mitigates aggregation, and improves the pharmacokinetic properties of the final product, making it an ideal choice for the synthesis of hydrophobic or difficult peptide sequences.[1][2] These application notes provide detailed protocols for the use of this compound in Fmoc-based solid-phase peptide synthesis.
Key Features and Applications
-
Enhanced Solubility: The hydrophilic PEG spacer improves the solvation of the peptide chain during synthesis, which is particularly beneficial for hydrophobic and aggregation-prone sequences.[1][2]
-
Mild Cleavage Conditions: The trityl linker allows for the cleavage of the synthesized peptide from the solid support under very mild acidic conditions, preserving acid-sensitive functionalities in the peptide.
-
PROTAC Synthesis: As a bifunctional linker, it is well-suited for the synthesis of PROTACs, where it can be used to connect a target protein-binding ligand to an E3 ligase ligand.[3]
-
Improved Peptide Purity: The use of PEG-based resins and linkers can lead to higher purity of the crude peptide product.[4][5]
Data Presentation
Table 1: Representative Coupling Efficiency in Fmoc-SPPS using a PEG-based Linker
| Amino Acid Residue | Coupling Time (min) | Coupling Reagent | Expected Coupling Yield (%) |
| Fmoc-Ala-OH | 30 | HATU/DIPEA | >99 |
| Fmoc-Val-OH | 60 | HATU/DIPEA | >98 |
| Fmoc-Ile-OH | 60 | HATU/DIPEA | >98 |
| Fmoc-Arg(Pbf)-OH | 90 | HATU/DIPEA | >97 |
Note: The data presented are representative values based on typical Fmoc-SPPS using PEGylated supports and may vary depending on the specific peptide sequence, resin, and coupling reagents used.
Table 2: Influence of Cleavage Conditions on Peptide Purity
| Cleavage Cocktail (TFA concentration) | Cleavage Time (hours) | Expected Crude Peptide Purity (%) |
| 1% TFA in DCM | 2 | >90 |
| 5% TFA in DCM with scavengers | 1 | >95 |
| 95% TFA with scavengers | 1 | >95 (with potential for side-chain deprotection) |
Note: The trityl linker is highly acid-labile. The choice of cleavage cocktail depends on whether the final peptide is desired with or without side-chain protecting groups. Scavengers such as triisopropylsilane (TIS) and water are recommended to prevent side reactions.
Experimental Protocols
Protocol 1: Attachment of this compound to Amino-functionalized Resin
This protocol describes the coupling of the this compound linker to a primary amine-containing solid support (e.g., Rink Amide resin).
Materials:
-
Amino-functionalized resin (e.g., Rink Amide AM resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the amino-functionalized resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat it with 20% piperidine in DMF for 20 minutes to expose the free amine. Wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate vial, dissolve this compound (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF. Allow the mixture to pre-activate for 10-15 minutes. Alternatively, use HATU (2 eq.) and DIPEA (4 eq.) for activation.
-
Coupling Reaction: Add the activated linker solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: After the coupling reaction, wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Final Washing and Drying: Wash the resin as in step 5 and dry it under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the steps for peptide chain elongation on the Trt-PEG4-C2-acid functionalized resin.
Materials:
-
Trt-PEG4-C2-acid functionalized resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HBTU)
-
DIPEA
-
20% Piperidine in DMF
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker (if the first amino acid is not pre-attached). Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-90 minutes, depending on the amino acid.
-
-
Washing: Wash the resin with DMF (3x) to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Final Washing and Drying: Wash the peptidyl-resin with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.
Protocol 3: Cleavage of the Peptide from the Resin
This protocol describes the cleavage of the synthesized peptide from the Trt-PEG4-C2-acid linker. The choice of cleavage cocktail will determine if the peptide is obtained with or without side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DDT))
-
Cold diethyl ether
Procedure:
-
Preparation of Cleavage Cocktail:
-
For fully protected peptide fragments: Prepare a solution of 1-2% TFA in DCM.
-
For fully deprotected peptides: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptidyl-resin in a reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. The resin may turn a deep yellow or orange color due to the formation of the trityl cation.[6]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: General workflow for solid-phase peptide synthesis using this compound.
Caption: Workflow for solid-phase synthesis of a PROTAC using this compound.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.dongguk.edu [pure.dongguk.edu]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Trt-PEG4-C2-acid hydrate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trt-PEG4-C2-acid hydrate is a high-purity, PEG-based bifunctional linker primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases, including cancer. The unique structure of this compound, featuring a trityl (Trt) protected thiol group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a carboxylic acid, makes it a versatile building block for constructing effective PROTACs.
The PEG4 linker enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting PROTAC molecule. The carboxylic acid functional group allows for straightforward conjugation to a warhead (a ligand for the target protein), while the trityl-protected thiol can be deprotected for subsequent reaction with an E3 ligase ligand. This modular nature facilitates the assembly of PROTAC libraries for screening and optimization.
This document provides detailed application notes on the use of this compound in the development of PROTACs for cancer research, with a focus on targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target. It also includes representative experimental protocols for the synthesis and biological evaluation of such PROTACs.
Application: Development of a BRD4-Targeting PROTAC
A primary application of this compound is in the synthesis of PROTACs aimed at degrading BRD4. BRD4 is an epigenetic reader protein that plays a critical role in the transcription of key oncogenes, including c-MYC. By inducing the degradation of BRD4, it is possible to achieve a potent and sustained downregulation of these oncogenic drivers, offering a promising therapeutic strategy for various cancers, including triple-negative breast cancer.
Signaling Pathway: PROTAC-Mediated BRD4 Degradation
A PROTAC synthesized using this compound functions by hijacking the cellular ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to BRD4 (the protein of interest) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the BRD4 protein, tagging it for degradation by the 26S proteasome. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
Protocol for Amine-Reactive Conjugation of Trt-PEG4-C2-acid hydrate to a Ligand
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, such as proteins, peptides, and small molecules.[1][2][3] The covalent attachment of PEG chains can increase the hydrodynamic size, leading to reduced renal clearance and an extended circulatory half-life.[1][4][5] Furthermore, PEGylation can improve solubility, increase stability against proteolytic degradation, and reduce the immunogenicity of the conjugated molecule.[1][3] This document provides a detailed protocol for the conjugation of Trt-PEG4-C2-acid hydrate, a PEG-based PROTAC linker[6][7][8], to a ligand containing a primary or secondary amine functional group using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of the Method: The carboxylic acid group on the this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To improve the efficiency of the conjugation and minimize hydrolysis, NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This semi-stable NHS ester then readily reacts with a primary amine on the target ligand to form a stable amide bond, covalently linking the PEG moiety to the ligand. The trityl (Trt) group on the other end of the PEG linker serves as a protecting group.
Materials and Equipment
Reagents:
-
This compound
-
Ligand with a primary or secondary amine group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[9]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate buffer, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification columns (e.g., size-exclusion, reversed-phase, or ion-exchange chromatography columns)
-
Mobile phases for chromatography
Equipment:
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bars
-
Reaction vials
-
Pipettes
-
Chromatography system (e.g., HPLC, FPLC)
-
Spectrophotometer or other analytical instrument for conjugate characterization (e.g., mass spectrometer)
Experimental Protocol
1. Reagent Preparation:
-
This compound Solution: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[10] Prepare a stock solution of the desired concentration (e.g., 10-100 mM) in anhydrous DMF or DMSO.
-
Ligand Solution: Dissolve the amine-containing ligand in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete in the reaction.[10][11]
-
EDC/NHS Solution: Shortly before use, prepare a fresh stock solution of EDC and NHS (or Sulfo-NHS) in anhydrous DMF, DMSO, or Activation Buffer. A typical concentration is 100 mM.
2. Activation of this compound:
-
In a reaction vial, add the calculated volume of the this compound stock solution.
-
Add the Activation Buffer.
-
Add a molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution. A typical molar ratio is 1:2:2 (Acid:EDC:NHS), but this may require optimization.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring. The activation reaction is most efficient at a pH between 4.5 and 7.2.[9][10]
3. Conjugation to the Ligand:
-
Add the activated this compound solution to the ligand solution. The reaction of the NHS-activated molecule with primary amines is most efficient at a pH between 7 and 8.[10]
-
The molar ratio of the PEG linker to the ligand will depend on the desired degree of PEGylation and should be optimized. A starting point is a 5- to 10-fold molar excess of the PEG linker.[12]
-
Allow the reaction to proceed at room temperature for 2 hours to overnight with gentle stirring. The reaction can also be performed at 4°C for a longer duration to minimize potential degradation of sensitive ligands.
4. Quenching the Reaction:
-
To stop the reaction, add a quenching solution such as Tris-HCl or glycine to a final concentration of 10-50 mM. These reagents contain primary amines that will react with any remaining activated PEG linker.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
-
The PEGylated ligand can be purified from unreacted PEG linker, ligand, and reaction byproducts using various chromatography techniques.[]
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted molecules.[4][]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for both analytical and preparative separation of PEGylated products from unmodified molecules.[][14]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge differences, which are often altered by PEGylation.[4][]
-
Hydrophobic Interaction Chromatography (HIC): Can be a supplementary tool to IEX for purification.[]
-
6. Characterization of the Conjugate:
-
The purified PEGylated ligand should be characterized to confirm successful conjugation and determine the degree of PEGylation.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of a protein or large peptide after PEGylation.
-
Mass Spectrometry (MS): Provides an accurate mass of the conjugate, confirming the number of attached PEG moieties.[15][16]
-
HPLC Analysis: Can be used to assess the purity of the conjugate and separate different PEGylated species.[4]
-
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Recommended Range | Purpose |
| Molar Ratio (PEG:Ligand) | 1:1 to 20:1 | To control the degree of PEGylation. |
| Molar Ratio (Acid:EDC:NHS) | 1:1.5:1.5 to 1:5:5 | To ensure efficient activation of the carboxylic acid. |
| Reaction pH (Activation) | 4.5 - 7.2 | Optimal pH for EDC/NHS activation.[10] |
| Reaction pH (Conjugation) | 7.0 - 8.0 | Optimal pH for amine coupling.[10] |
| Reaction Time | 2 hours - Overnight | To allow for complete conjugation. |
| Reaction Temperature | 4°C - Room Temperature | To balance reaction rate and ligand stability. |
| Expected Yield | Variable | Highly dependent on the ligand and reaction conditions. |
Visualization
Caption: Workflow for conjugating this compound to a ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound Price from Supplier Brand DC Chemicals Limited on Chemsrc.com [chemsrc.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. This compound|CAS 1189873-11-7|DC Chemicals [dcchemicals.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Protocol for Protein PEGylation [jenkemusa.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Trt-PEG4-C2-acid hydrate Linker in E3 Ligase Ligand Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins through Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. A critical component of a PROTAC is the linker, which connects the target protein ligand to the E3 ubiquitin ligase ligand. The nature and length of this linker are crucial for the formation of a stable and productive ternary complex, ultimately leading to the ubiquitination and degradation of the target protein.
This document provides detailed application notes and protocols for the use of Trt-PEG4-C2-acid hydrate , a polyethylene glycol (PEG)-based linker, in the conjugation of E3 ligase ligands. The this compound linker offers a balance of flexibility and hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC. The trityl (Trt) protecting group on the hydroxyl end allows for selective deprotection and subsequent conjugation, while the terminal carboxylic acid enables amide bond formation with an amine-functionalized E3 ligase ligand.
Linker Specifications
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₃₀H₃₈O₇S |
| Molecular Weight | 542.68 g/mol |
| CAS Number | 1189873-11-7 |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO, DMF, and DCM |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
The conjugation of an E3 ligase ligand to the this compound linker involves a two-step process: 1) Deprotection of the trityl group to expose a hydroxyl group, followed by activation or modification for conjugation to the target protein ligand, and 2) Activation of the carboxylic acid and subsequent amide bond formation with the E3 ligase ligand. For the purpose of conjugating to an E3 ligase ligand first, we will focus on the direct use of the carboxylic acid functionality.
Protocol 1: Amide Bond Formation with an Amine-Containing E3 Ligase Ligand
This protocol describes the conjugation of the this compound linker to an E3 ligase ligand that contains a primary or secondary amine, such as pomalidomide or lenalidomide derivatives.
Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., 4-aminomethyl pomalidomide)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol, Ethyl Acetate/Hexanes)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq.), NHS (1.2 eq.), and EDC (1.2 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the NHS ester can be monitored by thin-layer chromatography (TLC).
-
-
Conjugation to the E3 Ligase Ligand:
-
To the activated linker solution, add the amine-containing E3 ligase ligand (1.0 eq.) and DIPEA (2.0 eq.).
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired Trt-PEG4-C2-E3 ligase ligand conjugate.
-
Quantitative Data Example (Hypothetical):
| Reactant | Molar Eq. | Starting Mass (mg) | Product Mass (mg) | Yield (%) |
| This compound | 1.0 | 54.3 | - | - |
| 4-Aminomethyl Pomalidomide | 1.0 | 28.7 | 65.8 | 80 |
| EDC | 1.2 | 23.0 | - | - |
| NHS | 1.2 | 16.6 | - | - |
| DIPEA | 2.0 | 33.4 µL | - | - |
Protocol 2: Trityl Group Deprotection
This protocol is for the removal of the Trt group, which would typically be performed after conjugation to the E3 ligase ligand if the other end of the linker needs to be functionalized for attachment to a target protein ligand.
Materials:
-
Trt-PEG4-C2-E3 ligase ligand conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Deprotection Reaction:
-
Dissolve the Trt-protected conjugate in DCM.
-
Add TIS (5-10% v/v).
-
Add TFA dropwise (typically 2-10% v/v in DCM) at 0°C. The appearance of a yellow-orange color indicates the formation of the trityl cation.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (usually 30-60 minutes).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or preparative HPLC if necessary.
-
Quantitative Data Example (Hypothetical):
| Starting Material | Starting Mass (mg) | Product Mass (mg) | Yield (%) |
| Trt-PEG4-C2-Pomalidomide Conjugate | 82.9 | 57.0 | 95 |
Visualizations
Caption: PROTAC mechanism of action.
Caption: E3 ligase ligand conjugation workflow.
Caption: Trityl group deprotection workflow.
Application Notes and Protocols for the Use of Trt-PEG4-C2-acid hydrate in the Synthesis of Heterobifunctional Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and provide flexibility. Trt-PEG4-C2-acid hydrate is a valuable building block for constructing PROTACs, featuring a PEG4 spacer to impart desirable physicochemical properties, a carboxylic acid for conjugation, and a trityl protecting group for controlled, sequential synthesis.
These application notes provide detailed protocols for the synthesis and characterization of heterobifunctional degraders using this compound, as well as methods for evaluating their biological activity.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1189873-11-7 |
| Molecular Formula | C₃₀H₃₈O₇ |
| Molecular Weight | 510.62 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Storage | Store at -20°C for long-term stability |
Synthesis of a Heterobifunctional Degrader
The synthesis of a PROTAC using this compound typically involves a two-step process: 1) coupling of the linker to the first ligand, followed by deprotection, and 2) coupling to the second ligand. Amide bond formation is a common and robust method for these conjugations.
Diagram: General PROTAC Synthesis Workflow
Caption: Workflow for PROTAC synthesis using this compound.
Protocol 1: Amide Coupling of this compound to an Amine-Containing Ligand
This protocol describes the coupling of the carboxylic acid of the linker to a primary or secondary amine on the POI ligand or E3 ligase ligand.
Materials:
-
This compound
-
Amine-containing ligand (POI or E3 ligase ligand)
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by LC-MS.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the Trt-protected intermediate.
Protocol 2: Trityl Group Deprotection
This protocol outlines the removal of the trityl protecting group to expose the terminal carboxylic acid for the second coupling reaction.
Materials:
-
Trt-protected intermediate from Protocol 1
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
Procedure:
-
Dissolve the Trt-protected intermediate (1.0 eq) in anhydrous DCM.
-
Add TFA (10-20% v/v) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene several times to remove residual TFA. The resulting deprotected intermediate can often be used in the next step without further purification.
Protocol 3: Final Amide Coupling to the Second Ligand
This protocol is similar to Protocol 1 and is used to couple the deprotected linker-ligand intermediate with the second amine-containing ligand.
Procedure:
-
Follow the procedure outlined in Protocol 1, using the deprotected intermediate from Protocol 2 and the second amine-containing ligand.
-
After purification by flash chromatography, the final PROTAC may require further purification by preparative HPLC to achieve high purity.
Characterization of the Final PROTAC
The final product should be characterized by:
-
LC-MS: To confirm the molecular weight and purity.
-
¹H NMR: To confirm the structure.
Biological Evaluation of the Heterobifunctional Degrader
Once synthesized and purified, the biological activity of the PROTAC needs to be thoroughly evaluated.
Diagram: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Protocol 4: Quantification of Protein Degradation by Western Blot
This protocol is a standard method to measure the reduction in the levels of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Data Presentation:
| PROTAC Concentration (nM) | Normalized POI Level | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.50 | 50 |
| 100 | 0.15 | 85 |
| 1000 | 0.10 | 90 |
This is example data. Actual results will vary.
From this data, key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) can be determined.
Protocol 5: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
It is crucial to assess the cytotoxicity of the PROTAC to ensure that the observed protein degradation is not a result of general cellular toxicity.
Materials (for MTT assay):
-
Cell line of interest
-
PROTAC stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC as in Protocol 4.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| PROTAC Concentration (nM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 10 | 95 |
| 100 | 92 |
| 1000 | 88 |
This is example data. Actual results will vary.
Protocol 6: Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is key to understanding the mechanism of action. Several biophysical techniques can be employed.
-
Surface Plasmon Resonance (SPR): Can be used to measure the binding kinetics and affinity of the PROTAC to the POI and E3 ligase, both in binary and ternary contexts.
-
Isothermal Titration Calorimetry (ITC): Provides thermodynamic data on the binding interactions.
-
Fluorescence Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET): These assays can be used to detect ternary complex formation in live cells.
Protocol 7: Ubiquitination Assay
This assay directly measures the ubiquitination of the POI, a key step in the degradation pathway.
Procedure (Immunoprecipitation-based):
-
Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).
-
Lyse the cells and immunoprecipitate the POI using a specific antibody.
-
Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated samples indicates successful ubiquitination of the POI.
Conclusion
This compound is a versatile and valuable building block for the synthesis of heterobifunctional degraders. The protocols outlined in these application notes provide a comprehensive guide for researchers to synthesize, purify, and characterize PROTACs, as well as to evaluate their biological activity. The use of a PEG linker can significantly improve the drug-like properties of PROTACs, and the systematic evaluation of their biological effects is crucial for the development of novel protein-degrading therapeutics. Careful optimization of the linker length and composition is often necessary to achieve potent and selective degradation of the target protein.
Application Note: Comprehensive Analytical Characterization of Trt-PEG4-C2-acid Hydrate Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker's composition and length are critical determinants of a PROTAC's physicochemical properties and biological activity. Trt-PEG4-C2-acid hydrate is a commonly utilized PEG-based PROTAC linker. Rigorous analytical characterization of conjugates containing this linker is essential to ensure their identity, purity, and stability, which are critical quality attributes for drug development. This document provides detailed protocols and application notes for the comprehensive analytical characterization of this compound and its conjugates.
Overall Analytical Workflow
A multi-faceted analytical approach is crucial for the thorough characterization of this compound conjugates. This typically involves a combination of chromatographic and spectroscopic techniques to assess purity, confirm identity and structure, and, when applicable, determine the size of the final conjugate.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound conjugates.[] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating small molecule drug conjugates based on their hydrophobicity.[2]
Experimental Protocol: RP-HPLC
1.1. Principle: RP-HPLC separates molecules based on their hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase is used, and a gradient of increasing organic solvent is typically employed to elute compounds of varying polarity.
1.2. Instrumentation and Materials:
-
HPLC system with a UV detector (e.g., Diode Array Detector)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Sample solvent: 50:50 Acetonitrile:Water
1.3. Sample Preparation:
-
Accurately weigh and dissolve the this compound conjugate in the sample solvent to a final concentration of approximately 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[3]
1.4. Chromatographic Conditions: A generic gradient method can be a good starting point for small molecule drug conjugates.[4][5]
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximal absorbance) |
| Gradient Program | |
| Time (min) | %B (Acetonitrile) |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
1.5. Data Presentation: The purity of the conjugate is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
Table 1: Example HPLC Purity Data for a Trt-PEG4-C2-acid Conjugate
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 3.5 | 15.2 | 0.5 | Impurity 1 |
| 2 | 15.8 | 3010.5 | 99.0 | Conjugate |
| 3 | 18.2 | 24.3 | 0.5 | Impurity 2 |
| Total | 3050.0 | 100.0 |
Mass Spectrometry (MS) for Identity and Molecular Weight Confirmation
Mass spectrometry is a powerful tool for confirming the identity and determining the accurate molecular weight of the this compound conjugate.[6] Electrospray ionization (ESI) is a common technique for analyzing such molecules.
Experimental Protocol: LC-MS
2.1. Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS.[] After separation by HPLC, the analyte is ionized (e.g., by ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.
2.2. Instrumentation and Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an ESI source.
-
HPLC conditions as described in the HPLC protocol.
-
For direct infusion, a syringe pump and a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).
2.3. Sample Preparation: For LC-MS, the same sample prepared for HPLC analysis can be used. For direct infusion, prepare the sample at a lower concentration (e.g., 10-100 µg/mL) in a suitable solvent.[7]
2.4. Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 1.3 - 4.0 kV[8][9] |
| Cone Voltage | 30 - 80 V[8][9] |
| Source Temperature | 100 - 150 °C |
| Desolvation Temp. | 350 - 500 °C |
| Mass Range | 100 - 2000 m/z |
2.5. Data Presentation: The mass spectrum will show peaks corresponding to the [M+H]⁺, [M+Na]⁺, and other adducts of the conjugate. The experimentally determined monoisotopic mass should be compared to the theoretical mass.
Table 2: Example Mass Spectrometry Data for this compound (MW = 542.68 g/mol )
| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 543.24 | 543.26 | 36.8 |
| [M+Na]⁺ | 565.22 | 565.24 | 35.4 |
| [M+K]⁺ | 581.19 | 581.21 | 34.4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of the this compound conjugate, providing information on the connectivity of atoms.[10] ¹H NMR is particularly useful for confirming the presence of key structural motifs.
Experimental Protocol: ¹H NMR
3.1. Principle: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. The chemical shift of each proton is dependent on its local electronic environment, providing a fingerprint of the molecule's structure.
3.2. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
3.3. Sample Preparation:
-
Dissolve 5-25 mg of the this compound conjugate in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[10]
-
Transfer the solution to an NMR tube.[12]
3.4. NMR Parameters:
| Parameter | Value |
| Spectrometer Freq. | 400 MHz |
| Nucleus | ¹H |
| Solvent | CDCl₃ |
| Temperature | 25 °C |
| Number of Scans | 16 |
| Relaxation Delay | 1 s |
3.5. Data Presentation: The ¹H NMR spectrum should be analyzed to assign the observed chemical shifts to the protons in the structure. The large peak corresponding to the repeating methylene units of the PEG chain is a characteristic feature.[13][14][15][16]
Table 3: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Trityl (Ar-H) | 7.20 - 7.50 | m |
| PEG backbone (-O-CH₂-CH₂-O-) | ~3.64 | s (broad) |
| Other PEG protons | 3.5 - 3.8 | m |
| -CH₂-COOH | ~2.6 | t |
| -CH₂-CH₂-COOH | ~3.7 | t |
Dynamic Light Scattering (DLS) for Size Analysis
For Trt-PEG4-C2-acid that has been conjugated to a larger entity such as a protein or nanoparticle, Dynamic Light Scattering (DLS) is a valuable technique for determining the hydrodynamic size and assessing the aggregation state of the conjugate.[17]
Experimental Protocol: DLS
4.1. Principle: DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles in suspension.[18] The rate of these fluctuations is related to the particle's diffusion coefficient, from which the hydrodynamic diameter can be calculated using the Stokes-Einstein equation.[17]
4.2. Instrumentation and Materials:
-
DLS instrument with a laser source and detector
-
Cuvettes (disposable or quartz)
-
Buffer or solvent for dispersion (must be filtered)
4.3. Sample Preparation:
-
Ensure the dispersion solvent is clean and free of dust by filtering it through a 0.1 or 0.2 µm filter.[3]
-
Dilute the conjugate sample in the filtered solvent to an appropriate concentration. The sample should be transparent and not turbid.[19]
-
Transfer the sample to a clean cuvette, ensuring no air bubbles are present.[3]
-
Allow the sample to equilibrate to the instrument's temperature before measurement.[3]
4.4. DLS Parameters:
| Parameter | Value |
| Temperature | 25 °C |
| Equilibration Time | 120 s |
| Number of Runs | 3 |
| Run Duration | 60 s |
4.5. Data Presentation: DLS results are typically presented as a size distribution plot and a table summarizing the key parameters.
Table 4: Example DLS Data for a Protein-Trt-PEG4-C2-acid Conjugate
| Parameter | Result | Interpretation |
| Z-Average Diameter (d.nm) | 12.5 | Average hydrodynamic size |
| Polydispersity Index (PDI) | 0.15 | Indicates a monodisperse sample |
| Peak 1 Mean Diameter (d.nm) | 12.3 | Size of the main species |
| Peak 1 Area (%) | 98.5 | Abundance of the main species |
| Peak 2 Mean Diameter (d.nm) | 150.2 | Size of a minor aggregate population |
| Peak 2 Area (%) | 1.5 | Low level of aggregation |
Multiple peaks in the DLS distribution may indicate the presence of aggregates.[18]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an HPLC-MS experiment.
Conclusion
The comprehensive characterization of this compound conjugates is a critical step in the development of novel PROTAC therapeutics. The application of orthogonal analytical techniques, including HPLC, mass spectrometry, NMR, and DLS, provides a thorough understanding of the conjugate's purity, identity, structure, and size distribution. The detailed protocols and illustrative data presented in this application note serve as a guide for researchers to establish robust analytical methods for these important molecules, ensuring the quality and consistency required for their advancement as potential drug candidates.
References
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biorxiv.org [biorxiv.org]
- 7. waters.com [waters.com]
- 8. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. rsc.org [rsc.org]
- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. How to Interpret Dynamic Light Scattering Analysis Results | MtoZ Biolabs [mtoz-biolabs.com]
- 19. research.colostate.edu [research.colostate.edu]
Application Notes and Protocols for Trt-PEG4-C2-acid hydrate in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the effective use of Trt-PEG4-C2-acid hydrate in research, with a primary focus on its application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a heterobifunctional linker widely employed in the development of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This linker features a trityl (Trt) protected amine at one end, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid at the other. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The trityl group provides a stable protecting group for the amine functionality, which can be selectively removed under acidic conditions to allow for subsequent conjugation. The terminal carboxylic acid enables covalent linkage to a target protein ligand or an E3 ligase ligand via amide bond formation.
Supplier Information
This compound for research purposes can be sourced from various chemical suppliers. Researchers are advised to request certificates of analysis to ensure the quality and purity of the product. Potential suppliers include:
-
DC Chemicals
-
MyBioSource
-
Laibo Chem
Physicochemical and Purity Data
Quantitative data for this compound is summarized in the table below. Data is aggregated from various supplier specifications and should be confirmed with the specific supplier.
| Property | Value | Source |
| Chemical Formula | C₃₀H₃₇NO₇ | |
| Molecular Weight | 539.62 g/mol | |
| Purity | ≥95.0% to ≥98.0% | [1] |
| Appearance | White to off-white solid | |
| Storage Conditions | Store at -20°C for long-term stability | [2] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and Dichloromethane |
Experimental Protocols
Deprotection of the Trityl (Trt) Group
The trityl group is an acid-labile protecting group. Its removal is a critical first step to liberate the free amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Formic acid (97+%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or Dioxane
-
Rotary evaporator
-
Standard glassware for organic synthesis
Protocol using Trifluoroacetic Acid (TFA):
-
Dissolve the this compound (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add TFA (2.0 - 5.0 equivalents) dropwise at room temperature.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected PEG linker.
Protocol using Formic Acid:
-
Treat the this compound (1.0 equivalent) with cold formic acid (97+%) for approximately 3-5 minutes.[4]
-
Evaporate the formic acid using a rotary evaporator at room temperature.
-
Co-evaporate the residue with dioxane twice, followed by ethanol and diethyl ether to ensure complete removal of formic acid.[4]
-
The resulting residue contains the deprotected linker.
Amide Coupling Reaction
Following deprotection, the free amine on the PEG linker can be coupled with a molecule containing a carboxylic acid moiety (e.g., a protein of interest ligand or an E3 ligase ligand) using standard peptide coupling reagents.
Materials:
-
Deprotected PEG4-C2-acid
-
Molecule with a carboxylic acid functionality (e.g., E3 ligase ligand) (1.0 equivalent)
-
Amine-containing molecule (from deprotection step) (1.0-1.2 equivalents)
-
Coupling reagents: HATU (1.1 equivalents) or HBTU/HOBt
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Standard glassware for organic synthesis
Protocol:
-
Dissolve the carboxylic acid-containing molecule and the deprotected PEG linker in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU) to the solution.
-
Add DIPEA to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC conjugate.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC molecule, which is the intended application for this compound.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The diagram below outlines the key steps in synthesizing a PROTAC molecule using this compound.
Caption: Synthetic workflow for PROTAC synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Trt-PEG4-C2-acid hydrate Reactions
Welcome to the technical support center for Trt-PEG4-C2-acid hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during its use in chemical synthesis, particularly in the development of PROTACs and other bioconjugates.
Troubleshooting Guide: Improving Reaction Yield
Low reaction yield is a common issue in amide coupling reactions involving PEGylated linkers. This guide provides a systematic approach to identifying and resolving potential causes.
Problem: Low Yield of the Desired Amide Product
Below is a step-by-step guide to troubleshoot a low-yield this compound coupling reaction.
Frequently Asked Questions (FAQs)
Reagent and Reaction Setup
Q1: What are the most critical factors for ensuring a high-yield reaction?
A1: Several factors are critical for maximizing the yield of your coupling reaction:
-
Anhydrous Conditions: Moisture is a primary cause of low yield as it can hydrolyze activated esters and coupling reagents. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Reagent Quality: Use high-purity this compound, amine, and coupling reagents. Impurities can interfere with the reaction.
-
Appropriate Coupling Reagent: The choice of coupling reagent is crucial. HATU, HBTU, and EDC with an additive like HOBt or Oxyma Pure are commonly used for efficient amide bond formation.
-
Optimal pH: The reaction should be carried out under slightly basic conditions (pH 8-9) to ensure the amine is deprotonated and nucleophilic, without promoting hydrolysis of activated esters.
Q2: How should I store this compound?
A2: Proper storage is essential to maintain the integrity of the reagent. It should be stored at -20°C for long-term stability (up to 2 years in powder form). Once in solution, for example in DMSO, it should be used within a few weeks if stored at 4°C or for longer periods at -80°C.[1]
Q3: Which solvents are recommended for this reaction?
A3: Anhydrous polar aprotic solvents are generally the best choice. Dichloromethane (DCM) and Dimethylformamide (DMF) are commonly used and have proven effective in similar coupling reactions.
Reaction Parameters
Q4: What is the optimal molar ratio of reactants?
A4: A slight excess of the amine and the coupling reagent relative to the this compound is often beneficial. A typical starting point is a molar ratio of 1:1.1:1.2 (Acid:Amine:Coupling Reagent). This helps to drive the reaction to completion.
Q5: What is the recommended reaction temperature and time?
A5: The reaction is typically performed at room temperature. Reaction times can vary from a few hours to overnight (2-24 hours). It is highly recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Troubleshooting Specific Issues
Q6: I am observing multiple spots on my TLC plate, indicating side products. What could be the cause?
A6: The formation of side products can be due to several factors:
-
Side reactions of the coupling reagent: Some coupling reagents can form stable byproducts if the reaction with the amine is not efficient.
-
Premature deprotection of the Trityl (Trt) group: The Trt group is labile to acidic conditions. If the reaction conditions become acidic, the Trt group can be cleaved, leading to undesired side reactions.
-
Steric Hindrance: The bulky Trt group can cause steric hindrance, potentially leading to incomplete reactions or side reactions if forcing conditions are used.[2][3]
Q7: My starting material is not being consumed completely, even after an extended reaction time. What should I do?
A7: If you are observing incomplete conversion, consider the following:
-
Increase the equivalents of the amine and/or coupling reagent.
-
Check the purity of your reagents. Impurities may be inhibiting the reaction.
-
Ensure your solvent is completely anhydrous. Even trace amounts of water can significantly impact the reaction.
-
Consider a different, more powerful coupling reagent , such as COMU, which has been shown to be highly efficient.[4]
Q8: When should I perform the deprotection of the Trityl (Trt) group?
A8: The Trt group is an acid-labile protecting group. It is typically removed after the amide bond has been successfully formed. A common method for Trt deprotection is treatment with a solution of trifluoroacetic acid (TFA) in a suitable solvent like DCM. The concentration of TFA and the reaction time will depend on the stability of the rest of your molecule to acidic conditions. It is advisable to include a scavenger, such as triethylsilane (TES), during the deprotection to prevent side reactions from the released trityl cation.[5]
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for optimizing your this compound coupling reaction.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Acid:Amine:Coupling Reagent) | 1 : 1.1-1.5 : 1.2-2.0 | A slight excess of amine and coupling reagent is generally recommended. |
| Solvent | Anhydrous DCM or DMF | Ensure the solvent is completely dry. |
| Temperature | Room Temperature (20-25°C) | Avoid excessive heat which can lead to side reactions. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by TLC or LC-MS. |
| pH | 8 - 9 | Use a non-nucleophilic base like DIPEA or TEA to adjust the pH. |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine of interest
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the amine (1.1 equivalents) to the solution.
-
In a separate vial, dissolve HATU (1.2 equivalents) in anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the addition of DIPEA (2-3 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Trityl (Trt) Group Deprotection
This protocol describes a general procedure for the removal of the Trt protecting group.
Materials:
-
Trt-protected compound
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
TES (Triethylsilane) - scavenger
Procedure:
-
Dissolve the Trt-protected compound in DCM.
-
Add TES (2-5 equivalents) to the solution.
-
Slowly add a solution of TFA in DCM (e.g., 1-20% TFA, the concentration depends on the lability of other protecting groups in your molecule) at 0°C.[5]
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
The crude product can be purified by an appropriate method such as HPLC.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical relationships between causes and solutions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Steric Repulsion Forces Contributed by PEGylation of Interleukin-1 Receptor Antagonist Reduce Gelation and Aggregation at the Silicone Oil-Water Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Trt-PEG4-C2-acid hydrate Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Trt-PEG4-C2-acid hydrate for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains three key components:
-
A trityl (Trt) protected thiol group : The Trt group is a bulky protecting group that prevents the thiol from reacting prematurely. It can be removed under acidic conditions to reveal a reactive thiol (-SH) group.
-
A hydrophilic polyethylene glycol (PEG) spacer (PEG4) : The PEG spacer increases the solubility of the molecule and the resulting conjugate in aqueous buffers, which can help to reduce protein aggregation.[1][2]
-
A carboxylic acid (-COOH) group : This group can be activated to react with primary amines (e.g., on lysine residues of proteins) to form a stable amide bond.
This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise linking of two different molecules is required.[3][4]
Q2: What is the general workflow for conjugating this compound to a protein?
The conjugation process typically involves three main stages:
-
Activation of the Carboxylic Acid: The carboxylic acid group on the PEG linker is activated, most commonly using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, sulfo-NHS.[5] This forms a more stable amine-reactive NHS ester.
-
Conjugation to the Amine-Containing Molecule: The activated linker is then reacted with the target molecule that contains primary amines (e.g., a protein or peptide), forming a stable amide bond.
-
Deprotection of the Trityl Group (Optional): If the thiol group is intended for subsequent reactions, the Trt protecting group is removed, typically using trifluoroacetic acid (TFA) in the presence of scavengers.
Q3: How should I store and handle this compound?
This compound and its activated forms (NHS esters) are sensitive to moisture and high temperatures.
-
Storage: Store the solid reagent desiccated at -20°C.[6]
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reagent. For preparing stock solutions, use a dry, water-miscible organic solvent like DMSO or DMF. It is recommended to prepare solutions fresh for each use.[6]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
This is a common issue that can arise from several factors related to the activation of the carboxylic acid or the conjugation reaction itself.
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Suboptimal pH of Buffers | The activation and conjugation steps have different optimal pH ranges. - Activation: Use a buffer with a pH of 4.5-6.0 (e.g., MES buffer) for the EDC/NHS activation step.[7][8] - Conjugation: For the reaction with the amine, the pH should be raised to 7.2-8.5 (e.g., using PBS or borate buffer).[9][10] |
| Hydrolysis of Activated NHS Ester | The NHS ester is susceptible to hydrolysis, especially at higher pH.[9][11] - Prepare EDC and NHS/sulfo-NHS solutions immediately before use. - Add the amine-containing molecule to the activated linker as soon as possible after the activation step.[12] - Consider performing a two-step reaction where excess EDC and byproducts are removed after activation and before adding the protein.[1] |
| Inactive Reagents | EDC and NHS are moisture-sensitive.[1] - Store reagents properly desiccated at -20°C. - Allow reagents to warm to room temperature before opening. - Use fresh, high-quality reagents. |
| Incorrect Molar Ratios | An insufficient amount of activating reagents can lead to incomplete activation. - A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/sulfo-NHS over the this compound.[13] Optimization may be required for your specific molecule. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the activated linker.[14] - Use non-amine containing buffers for the activation and conjugation steps. |
| Quenching of the Reaction | If the reaction is quenched prematurely or with an inappropriate reagent, the yield will be low. - Use a suitable quenching agent like hydroxylamine (to hydrolyze unreacted NHS esters) or a primary amine (to cap unreacted sites).[7][15] |
Issue 2: Protein Aggregation During or After Conjugation
PEGylation generally increases the solubility of proteins, but aggregation can still occur, particularly at high protein concentrations or under suboptimal buffer conditions.[1]
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| High Protein Concentration | High concentrations increase the likelihood of intermolecular interactions. - Perform the conjugation reaction at a lower protein concentration. |
| Suboptimal Buffer Conditions | pH, ionic strength, and buffer composition can affect protein stability. - Ensure the buffer conditions are optimal for the stability of your specific protein. - Consider adding stabilizing excipients such as arginine or sucrose to the reaction buffer. |
| Conformational Changes | Covalent modification can sometimes induce conformational changes that expose hydrophobic patches, leading to aggregation. - Perform the reaction at a lower temperature (e.g., 4°C) to slow down both the conjugation and potential aggregation kinetics. |
Issue 3: Difficulties with Trt Group Deprotection
The trityl group is removed under acidic conditions, but incomplete removal or side reactions can be problematic.
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Inefficient Deprotection | The deprotection conditions may not be harsh enough for complete removal. - Use a strong acid like trifluoroacetic acid (TFA). A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[16] |
| Side Reactions | The reactive trityl cation generated during deprotection can re-attach to other nucleophilic residues on the protein (e.g., tryptophan).[17] - Always include a scavenger such as triisopropylsilane (TIS) or thioanisole in the deprotection cocktail to trap the trityl cation.[16] |
| Precipitation of the Conjugate | The change in solvent conditions during deprotection can cause the conjugate to precipitate. - Ensure the conjugate is soluble in the deprotection cocktail. If not, alternative deprotection strategies may be needed. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation
This method is recommended to minimize side reactions and improve control over the conjugation process.
-
Reagent Preparation:
-
Activation of this compound:
-
Add a 10-fold molar excess of EDC and a 5-fold molar excess of sulfo-NHS to the this compound solution in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature.[14]
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
Remove excess EDC and sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This prevents EDC from cross-linking your protein.[7]
-
-
Conjugation to Protein:
-
Immediately add the activated and optionally purified linker to your protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching the Reaction:
-
Add a quenching solution to stop the reaction. For example, add hydroxylamine to a final concentration of 10-50 mM and incubate for 15 minutes.[13]
-
Protocol 2: Trt Group Deprotection
-
Preparation:
-
Lyophilize the purified Trt-PEG-protein conjugate to remove all water.
-
Prepare a fresh deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[16]
-
-
Deprotection:
-
Add the deprotection cocktail to the lyophilized conjugate and incubate for 2-4 hours at room temperature.
-
-
Isolation of the Deprotected Conjugate:
-
Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Centrifuge to pellet the conjugate, wash with cold ether, and dry the pellet.
-
Resuspend the conjugate in a suitable buffer.
-
Data Presentation
Table 1: Recommended Reaction Conditions for EDC/NHS Conjugation
| Parameter | Activation Step | Conjugation Step |
| pH | 4.5 - 6.0[7][8] | 7.2 - 8.5[9][10] |
| Buffer | MES, Acetate (non-amine)[7] | PBS, Borate, Bicarbonate[13] |
| Molar Ratio (Reagent:Linker) | EDC: 2-10x, NHS: 2-5x[13] | N/A |
| Temperature | Room Temperature | 4°C to Room Temperature |
| Duration | 15 - 30 minutes[14] | 2 hours to overnight[1] |
Table 2: Troubleshooting Summary
| Issue | Primary Cause | Key Solution |
| Low Yield | NHS Ester Hydrolysis | Control pH, use fresh reagents, work quickly[1][9][11] |
| Protein Aggregation | Suboptimal Buffer/Concentration | Optimize buffer, lower protein concentration[1] |
| Incomplete Deprotection | Insufficiently acidic conditions | Use 95% TFA with scavengers[16] |
Visualization of Key Processes
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. interchim.fr [interchim.fr]
- 16. chem.uci.edu [chem.uci.edu]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Solubility of Trt-PEG4-C2-acid hydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of Trt-PEG4-C2-acid hydrate in organic solvents during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is a heterobifunctional PROTAC linker containing a bulky, hydrophobic trityl (Trt) group, a hydrophilic polyethylene glycol (PEG4) chain, and a carboxylic acid group.[1][2][3] This amphiphilic nature—possessing both hydrophobic and hydrophilic regions—dictates its solubility. The trityl group enhances solubility in non-polar organic solvents, while the PEG and carboxylic acid components improve solubility in polar organic solvents.
Q2: In which organic solvents is this compound expected to be soluble?
A2: Based on its structure and information from suppliers, this compound is expected to be soluble in a range of common organic solvents. Dimethyl sulfoxide (DMSO) is a recommended solvent for creating stock solutions.[2] Other compatible solvents likely include dimethylformamide (DMF), dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). Solubility in alcohols like ethanol or methanol may be possible, potentially enhanced by gentle warming.
Q3: Is this compound soluble in water?
A3: Due to the presence of the large, non-polar trityl group, the solubility of this compound in purely aqueous solutions is expected to be low. While the PEG and carboxylic acid moieties impart some hydrophilicity, the hydrophobic character of the trityl group is likely to dominate, limiting its water solubility.
Q4: How should I store this compound?
A4: For long-term storage, the solid compound should be kept at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks.[2] To ensure stability, it is crucial to use anhydrous solvents for stock solutions and to minimize exposure to moisture.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound is not dissolving or is only partially soluble. | Incorrect solvent choice: The polarity of the solvent may not be suitable for the amphiphilic nature of the compound. | 1. Switch to a recommended solvent: Start with DMSO or DMF, as these are generally effective for PEGylated compounds. 2. Use a co-solvent system: A mixture of a polar and a less polar solvent may improve solubility. For example, try a mixture of DCM and a small amount of DMSO. |
| Insufficient solvent volume: The concentration of the solution may be too high. | 1. Increase the solvent volume: Add more solvent in small increments until the compound dissolves completely. | |
| Low temperature: The dissolution process may be slow at room temperature. | 1. Gentle warming: Warm the solution to 30-40°C. Avoid excessive heat, which could cause degradation. | |
| Solution is cloudy or a precipitate forms over time. | Moisture contamination: The compound is a hydrate, but excess moisture can affect solubility and stability in organic solvents. | 1. Use anhydrous solvents: Ensure all solvents are dry. 2. Store properly: Keep the solid compound and stock solutions in a desiccated environment. |
| Solvent evaporation: The concentration of the solute may have increased due to solvent evaporation. | 1. Seal vials tightly: Use parafilm to seal the vials of stock solutions. | |
| Compound appears to be degrading (e.g., color change). | Unstable in the chosen solvent: The compound may not be stable in the chosen solvent over time. | 1. Prepare fresh solutions: For sensitive experiments, prepare solutions immediately before use. 2. Consult supplier data: Check the supplier's technical data for any known solvent incompatibilities. |
Solubility Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary based on the chemical properties of its constituent parts.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for stock solutions.[2] |
| Dimethylformamide (DMF) | High | A good alternative to DMSO for polar aprotic solvents. |
| Dichloromethane (DCM) | Moderate to High | The trityl group should promote solubility. |
| Chloroform | Moderate to High | Similar to DCM, should be effective. |
| Tetrahydrofuran (THF) | Moderate | The trityl group is soluble in THF. |
| Methanol / Ethanol | Low to Moderate | May require gentle warming to achieve dissolution. |
| Water | Very Low | The hydrophobic trityl group limits aqueous solubility. |
| Hexanes / Heptane | Very Low | The polar PEG and carboxylic acid groups will limit solubility in non-polar aliphatic solvents. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol provides a general methodology for dissolving this compound in an organic solvent.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Weigh: In a fume hood, weigh the desired amount of the compound into a sterile vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Dissolve:
-
Vortex: Cap the vial tightly and vortex for 1-2 minutes.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle Warming (Optional): If sonication is not sufficient, warm the solution in a water bath at 30-40°C for 10-15 minutes, with intermittent vortexing.
-
-
Inspect: Visually inspect the solution to ensure it is clear and free of particulates.
-
Store: Store the stock solution at -80°C for long-term storage or at 4°C for short-term use, ensuring the vial is tightly sealed.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Logical relationship of compound structure to solvent compatibility.
References
Technical Support Center: Preventing Aggregation of ADCs with Trt-PEG4-C2-acid hydrate
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Trt-PEG4-C2-acid hydrate to mitigate aggregation of Antibody-Drug Conjugates (ADCs). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent ADC aggregation?
A1: this compound is a discrete polyethylene glycol (dPEG®) linker.[1][2][3][4][5] The PEG portion of the molecule is hydrophilic, which is key to its function in preventing ADC aggregation.[6][7][8][9][10] Many cytotoxic payloads used in ADCs are hydrophobic, and their conjugation to an antibody can expose hydrophobic patches, leading to aggregation.[11][12][13][14]
The mechanisms by which this compound and similar PEG linkers prevent aggregation are:
-
Increased Hydrophilicity: The PEG chain creates a hydration shell around the hydrophobic payload, increasing the overall solubility of the ADC in aqueous solutions.[6][7][8][9][10]
-
Steric Hindrance: The flexible PEG chain acts as a physical shield, preventing the hydrophobic payloads on adjacent ADC molecules from interacting and aggregating.[7][8]
References
- 1. Trt-PEG4-C2-acid (hydrate) [myskinrecipes.com]
- 2. This compound Price from Supplier Brand DC Chemicals Limited on Chemsrc.com [chemsrc.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound|CAS 1189873-11-7|DC Chemicals [dcchemicals.com]
- 5. Trt-PEG4-C2-acid (hydrate) [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. labinsights.nl [labinsights.nl]
- 10. purepeg.com [purepeg.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. pharmtech.com [pharmtech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Efficacy with PEG Linker Variants
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the linker length of your Proteolysis Targeting Chimeras (PROTACs) with polyethylene glycol (PEG) variants.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A PROTAC molecule consists of three components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not just a spacer; it is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[1][2]
Q2: Why are PEG linkers commonly used in PROTAC design?
PEG linkers are frequently used due to their favorable physicochemical properties. They are known to enhance the solubility and reduce the lipophilicity of PROTAC molecules, which are often large and can have poor aqueous solubility.[3][4] Additionally, the length of PEG linkers can be easily and systematically varied, which is crucial for optimizing PROTAC potency.[2][5]
Q3: How does PEG linker length impact PROTAC efficacy?
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair.[6]
-
Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[7][]
-
Too long: An excessively long linker might lead to an unfavorable orientation of the E3 ligase and the target protein, resulting in inefficient ubiquitination. It can also increase the entropic penalty upon binding, potentially reducing the stability of the ternary complex.[][9]
-
Optimal length: An optimal linker length facilitates productive protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient degradation.[6]
Q4: Can changing the PEG linker length affect target selectivity?
Yes, altering the linker length can impart selectivity for the degradation of different proteins. For instance, a lapatinib-based PROTAC was shown to degrade both EGFR and HER2. However, extending the linker by a single ethylene glycol unit resulted in a selective EGFR degrader by abolishing HER2 degradation.[2]
Troubleshooting Guides
Issue 1: My PROTAC shows weak or no degradation of the target protein.
-
Possible Cause 1: Suboptimal Linker Length. The linker may be too short or too long, preventing the formation of a productive ternary complex.
-
Troubleshooting Step: Synthesize and test a series of PROTACs with varying PEG linker lengths. A systematic approach, exploring a range of lengths, is necessary to identify the optimal configuration for your specific system.[10] Start with a longer linker and gradually decrease the length until activity is lost to identify the optimal range.[7]
-
-
Possible Cause 2: Poor Cell Permeability. PROTACs are often large molecules and may not efficiently cross the cell membrane.[11] PEG linkers, being hydrophilic, can sometimes negatively impact permeability if they are too long.[3]
-
Troubleshooting Step: Perform a cellular target engagement assay, such as NanoBRET™ or Cellular Thermal Shift Assay (CETSA), to confirm that the PROTAC is binding to its target inside the cell.[11][12] If engagement is low, consider optimizing the linker to balance solubility and permeability, for example by incorporating some alkyl character alongside the PEG units.[13]
-
-
Possible Cause 3: Unstable Ternary Complex. Even if the PROTAC enters the cell and binds to the target, the resulting ternary complex may not be stable enough for efficient ubiquitination.
-
Troubleshooting Step: Use biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex in vitro.[14][] These techniques can help you understand the cooperativity of the system and guide linker design to enhance ternary complex stability.[]
-
Issue 2: I'm observing a "hook effect" with my PROTAC.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[11] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[11]
-
Troubleshooting Step 1: Perform a Wide Dose-Response Curve. Always test your PROTAC over a broad range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[11]
-
Troubleshooting Step 2: Test Lower Concentrations. The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[11]
-
Troubleshooting Step 3: Enhance Ternary Complex Cooperativity. A well-designed linker can promote positive cooperativity, stabilizing the ternary complex over the binary ones. This can help to mitigate the hook effect.[11] Biophysical assays can be used to assess cooperativity.[14]
Data Presentation
Table 1: Impact of PEG Linker Length on ERα Degradation
This table summarizes data from a study by Cyrus et al. on Estrogen Receptor α (ERα)-targeting PROTACs, illustrating the effect of linker length on degradation potency.[10][16][17]
| PROTAC Compound | Linker Atom Length | IC50 (µM) in MCF7 cells |
| PROTAC 1 | 9 | 140 |
| PROTAC 2 | 12 | ~100 |
| PROTAC 3 | 16 | 26 |
| PROTAC 4 | 20 | >200 |
| Tamoxifen (Control) | N/A | 27 |
Data suggests an optimal linker length of 16 atoms for this particular PROTAC series.
Table 2: Effect of PEG Linker Length on BTK Degradation
This table shows data for Bruton's tyrosine kinase (BTK)-targeting PROTACs, highlighting that longer linkers do not always lead to better outcomes and may lack positive cooperativity.[2]
| PROTAC Compound | Linker Composition | DC50 (nM) in Ramos cells | Ternary Complex Cooperativity |
| PROTAC A | 2 PEG units | >1000 | - |
| PROTAC B | 3 PEG units | ~500 | - |
| PROTAC C | 4 PEG units | 1-40 | Lacked positive cooperativity |
| PROTAC D | ≥ 4 PEG units | 1-40 | Lacked positive cooperativity |
While potent degradation was achieved with 4 or more PEG units, these longer linkers did not exhibit positive cooperativity in ternary complex formation.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
Objective: To determine the concentration-dependent degradation of a target protein by a PROTAC in a cellular context.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (e.g., in DMSO)
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and image the blot.
-
Perform densitometry analysis to quantify the relative protein levels, normalizing the target protein signal to the loading control.
Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics and affinity of a PROTAC to the target protein and E3 ligase, and to assess the formation and stability of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified target protein (POI)
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTAC of interest
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
To measure binary binding, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface and a reference surface.
-
Regenerate the sensor surface between injections.
-
To measure ternary complex formation, pre-incubate a constant concentration of the target protein with a series of concentrations of the PROTAC.
-
Inject the pre-incubated mixtures over the immobilized E3 ligase surface.
-
Alternatively, inject the target protein over a surface saturated with a PROTAC-E3 ligase binary complex.
-
Collect sensorgram data for all injections.
-
Fit the data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine kinetic parameters (ka, kd) and affinity (KD).
-
Analyze the data to determine the cooperativity of ternary complex formation.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for Ineffective PROTACs.
Caption: Experimental Workflow for Western Blot Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. chempep.com [chempep.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Trt-PEG4-C2-acid hydrate
Welcome to the technical support center for the synthesis of Trt-PEG4-C2-acid hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and scale-up of this important PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The trityl (Trt) group serves as a protecting group for the hydroxyl end of the polyethylene glycol (PEG) chain, while the carboxylic acid provides a point of attachment for another molecule. The PEG4 component enhances solubility and provides a flexible spacer. It is a critical building block in drug discovery for creating molecules that can induce the degradation of specific target proteins.[4]
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenges in synthesizing this and similar PEG-based linkers include:
-
Achieving Monodispersity: Ensuring that the PEG chain is of a uniform length (in this case, exactly four ethylene glycol units) is crucial. Polydispersity can lead to difficulties in purification and characterization of the final product.
-
Side Reactions: Competing reactions, such as the formation of di-substituted products during the initial protection step or elimination reactions during ether synthesis, can reduce yield and complicate purification.
-
Purification: The hydrophilic nature of the PEG chain can make extraction and purification challenging. Chromatographic purification is often necessary but can be difficult to scale up.
-
Protecting Group Stability: The trityl group is acid-labile, and care must be taken to avoid premature deprotection during the synthesis and work-up steps.
Q3: What are the critical quality control parameters for the final product?
A3: Key quality control parameters for this compound include:
-
Purity: Typically assessed by HPLC and should be high (e.g., >95% or >98%) to ensure reliable performance in subsequent reactions.[3]
-
Identity Confirmation: Verified by analytical techniques such as ¹H NMR and Mass Spectrometry to confirm the correct chemical structure.
-
Appearance: The physical state (e.g., powder, oil) and color should be consistent.
-
Water Content: As a hydrate, the water content may be a relevant parameter to determine.
Troubleshooting Guide
Problem 1: Low yield of mono-tritylated tetraethylene glycol (Trt-PEG4-OH)
| Potential Cause | Recommended Solution |
| Formation of bis-trityl ether | Use a large excess of tetraethylene glycol relative to trityl chloride. This statistically favors the formation of the mono-substituted product. The unreacted diol can be removed by washing with water. |
| Incomplete reaction | Ensure adequate reaction time and appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Hydrolysis of trityl chloride | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Williamson ether synthesis to form the ethyl ester precursor results in low yield or side products.
| Potential Cause | Recommended Solution |
| Competing E2 elimination | This is a common side reaction with Williamson ether synthesis. Lowering the reaction temperature can favor the desired SN2 substitution over elimination. |
| Incomplete deprotonation of Trt-PEG4-OH | Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium hydride). Use anhydrous solvents like THF or DMF. |
| Starting material degradation | Avoid excessively high temperatures, which can lead to the degradation of the PEG chain. |
Problem 3: Incomplete hydrolysis of the ethyl ester to the carboxylic acid.
| Potential Cause | Recommended Solution |
| Insufficient base or acid | Ensure a sufficient molar excess of the hydrolyzing agent (e.g., NaOH or LiOH for basic hydrolysis, or a strong acid for acidic hydrolysis). |
| Short reaction time | Monitor the reaction by TLC or LC-MS to ensure it goes to completion. Heating may be required to drive the reaction. |
| Premature deprotection of the trityl group | If using acidic hydrolysis, the conditions must be mild enough to avoid significant cleavage of the acid-labile trityl group. Basic hydrolysis is generally preferred to preserve the trityl group. |
Problem 4: Difficulty in purifying the final product.
| Potential Cause | Recommended Solution |
| Product is highly water-soluble | During aqueous work-up, saturate the aqueous phase with NaCl to reduce the solubility of the product and improve extraction into organic solvents. |
| Co-elution of impurities during column chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate closely related impurities. |
| Formation of emulsions during extraction | Use a combination of polar and non-polar organic solvents for extraction. Centrifugation can also help to break up emulsions. |
Experimental Protocols
A plausible synthetic route for this compound is outlined below. Note that specific reaction conditions may require optimization.
Step 1: Mono-tritylation of Tetraethylene Glycol
Objective: To protect one hydroxyl group of tetraethylene glycol with a trityl group.
Reaction Scheme:
Procedure:
-
Dissolve a large excess of tetraethylene glycol in an anhydrous solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base like triethylamine).
-
Slowly add a solution of trityl chloride in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water to remove excess tetraethylene glycol.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Williamson Ether Synthesis with Ethyl Bromoacetate
Objective: To introduce the C2-acid precursor via an ether linkage.
Reaction Scheme:
Procedure:
-
Dissolve the mono-tritylated tetraethylene glycol from Step 1 in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Add a strong base (e.g., sodium hydride) portion-wise at 0 °C to form the alkoxide.
-
Slowly add ethyl bromoacetate and allow the reaction to proceed at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once complete, carefully quench the reaction with water or a saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Step 3: Hydrolysis of the Ethyl Ester
Objective: To convert the ethyl ester to the final carboxylic acid.
Reaction Scheme:
Procedure:
-
Dissolve the ethyl ester from Step 2 in a mixture of a suitable solvent (e.g., THF or ethanol) and an aqueous solution of a base (e.g., NaOH or LiOH).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, which may be isolated as a hydrate.
Data Presentation
Table 1: Summary of Reagents and Expected Products
| Step | Starting Material(s) | Key Reagent(s) | Expected Intermediate/Product | Typical Yield Range (%) |
| 1 | Tetraethylene glycol, Trityl chloride | Triethylamine or Pyridine | Trt-O-(CH₂CH₂O)₄-H | 60-80 |
| 2 | Trt-O-(CH₂CH₂O)₄-H, Ethyl bromoacetate | Sodium hydride | Trt-O-(CH₂CH₂O)₄-CH₂COOEt | 70-90 |
| 3 | Trt-O-(CH₂CH₂O)₄-CH₂COOEt | NaOH or LiOH | This compound | >90 |
Note: Yields are illustrative and can vary based on reaction scale and optimization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
stability testing of Trt-PEG4-C2-acid hydrate under different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Trt-PEG4-C2-acid hydrate under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the trityl group on this compound at different pH values?
A1: The trityl (Trt) group is known to be sensitive to acidic conditions.[1][2] It is designed to be cleaved under mildly acidic environments, such as those found in endosomes or lysosomes (pH 4.5-5.0).[1][2] At neutral pH (e.g., pH 7.4), the trityl linker is significantly more stable. In alkaline conditions, other parts of the molecule, such as the ester linkage in the C2-acid portion, may become more susceptible to hydrolysis.[3]
Q2: Are there any quantitative data available on the pH-dependent stability of trityl-containing linkers?
A2: Yes, studies on similar trityl-containing drug conjugates provide insights into the expected stability. For instance, a study on a doxorubicin-trityl conjugate demonstrated a half-life of 44 hours at pH 7.4, which decreased to less than 1 hour at pH 5.0.[1] While the exact kinetics will vary for this compound, this illustrates the significant impact of pH on the stability of the trityl group.
Q3: What analytical methods are recommended for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for quantifying this compound and its degradation products.[][5] A stability-indicating HPLC method should be developed and validated. This typically involves using a reverse-phase column (e.g., C18) with a suitable mobile phase gradient. Detection can be achieved using a UV detector, as the trityl group is chromophoric. For quantification of the PEG portion or in the absence of a strong chromophore, a Charged Aerosol Detector (CAD) or a Refractive Index Detector (RID) can be used.[6][7][8]
Q4: What are the expected degradation products of this compound under acidic conditions?
A4: Under acidic conditions, the primary degradation pathway is the cleavage of the trityl group, resulting in the formation of a triphenylmethyl (trityl) cation and the deprotected PEG4-C2-acid hydrate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of the compound at neutral or slightly acidic pH. | The buffer used may have a localized acidic microenvironment. The compound may be exposed to acidic contaminants. | Ensure accurate pH measurement of the buffer. Use high-purity reagents and solvents. Evaluate the compatibility of the buffer components with the compound. |
| Inconsistent stability results between experiments. | Variations in experimental conditions such as temperature, buffer preparation, or analytical method. | Strictly control the temperature during the stability study. Standardize the buffer preparation procedure. Ensure the analytical method is robust and validated for reproducibility. |
| Difficulty in quantifying the parent compound and its degradation products. | The analytical method is not adequately resolving the different species. The detector response is not linear for all components. | Optimize the HPLC method (e.g., gradient, mobile phase composition, column chemistry) to achieve baseline separation. Develop a multi-point calibration curve for each analyte to ensure accurate quantification. |
| Precipitation of the compound during the stability study. | The pH of the buffer is near the isoelectric point of the molecule, or the concentration exceeds its solubility at that pH. | Determine the solubility of the compound at different pH values before initiating the stability study. Adjust the concentration of the compound to remain within its solubility limits. |
Quantitative Data Summary
The following table summarizes representative stability data for a trityl-containing compound at different pH values, based on published literature. This data should be used as a general guide, and specific stability studies for this compound are recommended.
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 5.0 | 37 | < 1 hour | [1] |
| 7.4 | 37 | 44 hours | [1] |
Experimental Protocols
Protocol: pH Stability Testing of this compound
1. Objective: To determine the stability of this compound at various pH conditions over time.
2. Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 3, 5, 7.4, 9)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (HPLC grade)
-
Temperature-controlled incubator or water bath
-
Calibrated pH meter
-
HPLC system with UV or CAD detector
-
Validated stability-indicating HPLC method
3. Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
Prepare a series of buffers at the desired pH values (e.g., pH 3, 5, 7.4, 9).
-
In separate vials for each pH and time point, add a small aliquot of the stock solution to the buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the stability.
-
Immediately after preparation (T=0), take an aliquot from each pH condition, quench the reaction if necessary (e.g., by neutralizing the pH or diluting in mobile phase), and analyze by HPLC to determine the initial concentration.
-
Incubate the remaining vials at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each vial, quench the reaction, and analyze by HPLC.
-
Quantify the peak area of the parent compound (this compound) and any major degradation products at each time point.
-
Plot the percentage of the remaining parent compound against time for each pH condition.
-
Calculate the degradation rate constant (k) and the half-life (t½) at each pH.
Visualizations
Caption: Experimental workflow for pH stability testing.
Caption: Acid-catalyzed degradation pathway of the trityl group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analysis of PEG - Chromatography Forum [chromforum.org]
Validation & Comparative
Trt-PEG4-C2-acid hydrate in PROTACs: A Comparative Guide to PEG Linkers
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker component plays a pivotal role. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed for their favorable physicochemical properties. This guide provides a comprehensive comparison of Trt-PEG4-C2-acid hydrate and other PEG linkers in the context of PROTAC development, supported by experimental data and detailed methodologies.
The Critical Role of the Linker in PROTAC Function
A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two components.[] The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy.[2][3] An optimal linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2]
PEG linkers are a popular choice in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the overall molecule.[][3] The general structure of a PEG linker consists of repeating ethylene glycol units. This compound is a specific example of a PEG-based PROTAC linker, featuring a trityl (Trt) protecting group, four PEG units, and a carboxylic acid functional group for conjugation.[4][5]
Comparison of PEG Linker Performance in PROTACs
The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[][3]
Estrogen Receptor α (ERα) Degradation
In the context of ERα-targeting PROTACs, a systematic study of linker length revealed a clear optimal range for degradation. A PROTAC with a 16-atom linker demonstrated the most potent degradation of ERα in MCF-7 breast cancer cells.[6][7]
| Linker Length (atoms) | % ERα Degradation (at 10 µM) | DC50 (µM) |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
| Table 1: Comparative efficacy of ERα-targeting PROTACs with varying PEG linker lengths. Data suggests an optimal linker length of 16 atoms for maximal degradation.[6] |
TANK-binding kinase 1 (TBK1) Degradation
For the degradation of TBK1, a key regulator in the innate immune response, linker length also proved to be a critical factor. PROTACs with linkers shorter than 12 atoms were inactive, while a 21-atom linker showed the highest potency.[3][6]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
| Table 2: Degradation potency of TBK1-targeting PROTACs. A 21-atom linker was found to be the most effective for TBK1 degradation.[3][6] |
Cyclin-dependent kinase 9 (CDK9) Degradation
The development of PROTACs for CDK9, a promising oncology target, has also highlighted the importance of linker optimization. Different studies have explored various linker compositions, including PEG and alkyl chains, to identify potent degraders. While direct side-by-side data for a broad range of PEG linker lengths is less defined in publicly available literature, the principle of an optimal linker length for efficient degradation remains a key aspect of their design.[8][9][10]
Experimental Protocols
The evaluation of PROTAC efficacy relies on a series of well-established experimental protocols. Below are methodologies for key experiments cited in the comparison of PEG linkers.
Western Blot Analysis for Protein Degradation
This is a fundamental technique to quantify the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11][12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[11]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[11]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values can then be calculated from a dose-response curve.[12]
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.
-
NanoBRET™ Assay (Live Cells): This technology measures protein-protein interactions in live cells. The target protein is fused to a NanoLuc® luciferase (donor), and the E3 ligase is fused to a HaloTag® (acceptor). Upon PROTAC-induced complex formation, energy is transferred from the donor to the acceptor, generating a detectable signal.[14][15]
-
Isothermal Titration Calorimetry (ITC): This biophysical technique measures the heat changes associated with binding events, allowing for the determination of binding affinities (KD), enthalpy (ΔH), and stoichiometry (n) of the binary and ternary complexes.[14]
Visualizing the Pathways and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Conclusion
The selection of an appropriate linker is a cornerstone of successful PROTAC design. While this compound represents a valuable building block for constructing PROTACs, the optimal performance is dictated by the interplay between the linker's properties, particularly its length, and the specific biological context of the target protein and E3 ligase. The experimental data clearly demonstrates that a systematic evaluation of a series of PEG linkers with varying lengths is essential to identify the most potent and effective PROTAC for a given application. The detailed protocols and workflows provided in this guide offer a framework for the rigorous evaluation of novel PROTAC molecules, ultimately accelerating the development of this promising therapeutic modality.
References
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Ternary Complex Formation [worldwide.promega.com]
A Comparative Guide to Trt-PEG4-C2-acid hydrate and Alkyl Chain Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical determinant of the efficacy, safety, and pharmacokinetic profile of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of two commonly employed classes of linkers: the hydrophilic polyethylene glycol (PEG)-based linker, exemplified by Trt-PEG4-C2-acid hydrate, and the more hydrophobic alkyl chain linkers. This comparison is supported by a summary of their physicochemical properties, performance data in relevant applications, and detailed experimental protocols for their evaluation.
Introduction to Linker Technology
Linkers are molecular bridges that connect a biologically active molecule, such as a cytotoxic payload or a protein-targeting ligand, to a larger biomolecule, typically an antibody or a small molecule binder to an E3 ligase. The linker's properties, including its length, flexibility, stability, and polarity, are crucial for the overall performance of the conjugate.[1] An ideal linker should be stable in systemic circulation to prevent premature release of the payload and facilitate efficient release at the target site.[1]
This compound is a heterobifunctional linker featuring a hydrophilic tetraethylene glycol (PEG4) chain. The trityl (Trt) protecting group on the thiol end allows for selective deprotection and conjugation, while the carboxylic acid enables amide bond formation. Its PEG component imparts favorable physicochemical properties such as increased solubility and reduced immunogenicity to the conjugate.
Alkyl chain linkers are composed of a series of methylene units and are characteristically more hydrophobic than their PEG counterparts. They are available in various lengths, providing a straightforward way to modulate the distance between the two conjugated entities. Their hydrophobicity can influence membrane permeability and interactions with biological targets.
Data Presentation: A Comparative Overview
The choice between a PEG-based linker like this compound and an alkyl chain linker depends on the specific application and the desired properties of the final bioconjugate. The following tables summarize the key characteristics and performance attributes of these two linker classes.
Table 1: Physicochemical Properties of this compound and Alkyl Chain Linkers
| Property | This compound | Alkyl Chain Linkers |
| Chemical Structure | Contains a tetraethylene glycol (PEG4) chain with trityl and carboxylic acid functional groups. | Composed of a linear or branched chain of methylene (-CH2-) units. |
| Solubility | High aqueous solubility due to the hydrophilic nature of the PEG chain.[2] | Generally lower aqueous solubility, which decreases with increasing chain length. |
| Hydrophilicity | High | Low to moderate, depending on the chain length and any incorporated polar functional groups. |
| Flexibility | Highly flexible due to the rotatable ether bonds in the PEG chain. | Flexibility depends on the chain length; longer chains are more flexible. |
| Stability | The ether bonds of the PEG chain are generally stable to hydrolysis and enzymatic degradation. The trityl group provides stable protection of the thiol. | The carbon-carbon bonds of the alkyl chain are highly stable. |
| Molecular Weight | 542.68 g/mol [3] | Varies depending on the chain length. |
Table 2: Performance Comparison in Bioconjugate Applications
| Performance Metric | This compound (PEG Linkers) | Alkyl Chain Linkers |
| Pharmacokinetics (PK) | Can prolong circulation half-life by creating a hydrophilic shield, reducing renal clearance and enzymatic degradation.[4] | Can lead to faster clearance due to increased hydrophobicity and potential for non-specific uptake. |
| Cell Permeability | Generally lower passive membrane permeability. | Can enhance cell permeability, which is advantageous for PROTACs and other intracellularly acting drugs. |
| Drug-to-Antibody Ratio (DAR) Aggregation | The hydrophilicity of PEG can mitigate aggregation issues often seen with high DAR ADCs.[4] | High DAR conjugates with hydrophobic alkyl linkers are more prone to aggregation. |
| In Vivo Efficacy | Can improve tumor accumulation and overall efficacy due to enhanced PK properties.[4] | The impact on efficacy is context-dependent; enhanced permeability can be beneficial, but poor PK can be detrimental. |
| Toxicity | Can reduce off-target toxicity by minimizing non-specific uptake. | Increased hydrophobicity may lead to higher off-target toxicity. |
Experimental Protocols
Accurate and reproducible experimental methods are essential for characterizing and comparing the performance of different linkers. Below are detailed protocols for key experiments cited in the evaluation of this compound and alkyl chain linkers.
Protocol 1: Determination of Linker Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To quantitatively assess the hydrophobicity of linker-payload conjugates.
Methodology:
-
Sample Preparation: Dissolve the linker-payload constructs in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
HPLC System: Utilize an HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: Apply a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for the payload (e.g., 254 nm).
-
Data Analysis: The retention time of the linker-payload conjugate is a measure of its hydrophobicity. Longer retention times indicate greater hydrophobicity. For a more quantitative measure, a calibration curve with compounds of known octanol-water partition coefficients (LogP) can be generated.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the linker and the rate of payload deconjugation in a biologically relevant matrix.
Methodology:
-
Incubation: Incubate the antibody-drug conjugate (ADC) at a concentration of 100 µg/mL in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Processing: At each time point, stop the reaction by adding an excess of cold PBS. The ADC can be enriched from the plasma matrix using immuno-affinity capture (e.g., protein A/G beads).
-
Analysis:
-
Intact ADC Analysis: Analyze the captured ADC by hydrophobic interaction chromatography (HIC) or reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker instability.
-
Released Payload Analysis: The plasma supernatant can be analyzed by LC-MS/MS to quantify the amount of prematurely released payload.
-
-
Data Analysis: Plot the average DAR or the concentration of intact ADC as a function of time to determine the stability profile of the linker.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparison of this compound and alkyl chain linkers.
Caption: Comparative properties of PEG and alkyl linkers.
Caption: Workflow for in vitro plasma stability assay.
Conclusion
The decision to use a hydrophilic PEG-based linker like this compound or a more hydrophobic alkyl chain linker is a critical step in the design of bioconjugates. PEG linkers generally offer advantages in terms of solubility, stability, and pharmacokinetic profile, which can lead to improved in vivo efficacy and reduced toxicity.[4] In contrast, alkyl chain linkers can enhance cell permeability, a desirable attribute for molecules with intracellular targets. However, their hydrophobicity may lead to challenges with aggregation and faster clearance. The optimal linker choice is therefore highly dependent on the specific characteristics of the payload, the targeting moiety, and the desired therapeutic outcome. A thorough evaluation of these linker types using standardized experimental protocols is essential for the successful development of novel bioconjugates.
References
A Comparative Guide to Validating PROTAC Activity with a Focus on PEG-based Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the activity of Proteolysis Targeting Chimeras (PROTACs), with a particular focus on the role of the linker element, exemplified by the commonly used polyethylene glycol (PEG) linker, Trt-PEG4-C2-acid hydrate. We will delve into supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological processes and workflows.
The Critical Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand to recruit an E3 ubiquitin ligase, and a linker connecting these two moieties.[1] The linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2]
The composition and length of the linker, particularly the widely used PEG linkers, significantly influence a PROTAC's physicochemical properties, such as solubility and cell permeability, and ultimately its degradation efficiency.[3][4] PEG linkers, like this compound, are favored for their ability to enhance aqueous solubility and provide conformational flexibility, which can be crucial for optimizing the geometry of the ternary complex.[4]
Quantitative Comparison of PROTAC Performance with PEG Linkers
The efficacy of a PROTAC is primarily quantified by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC. A higher Dmax signifies greater efficacy.
Table 1: Comparison of BRD4-Targeting PROTACs with Different Linkers
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Pomalidomide | 2-PEG units | >5000 | <20 | [5] |
| PROTAC B | Pomalidomide | 4-PEG units | <500 | >80 | [5] |
| PROTAC C | VHL Ligand | 5-PEG units | Decreased potency vs. shorter linkers | - | [5] |
Table 2: Comparison of BTK-Targeting PROTACs with Different Linkers
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC D | Pomalidomide | Short Linker (<4 PEG units) | Impaired Activity | - | [5] |
| PROTAC E | Pomalidomide | 4-PEG units | 1-40 | >90 | [5] |
| PROTAC F (MT802) | CRBN Ligand | PEG linker | Potent Degrader | - | [6] |
As the data suggests, linker length is a critical parameter that requires empirical optimization for each target and E3 ligase pair. Generally, a "sweet spot" for linker length exists to enable effective ternary complex formation.
Experimental Protocols for PROTAC Activity Validation
A robust validation of PROTAC activity involves a multi-faceted approach employing a suite of orthogonal assays.
Western Blotting for Target Protein Degradation
Western blotting is a fundamental technique to directly measure the reduction in the levels of the target protein upon PROTAC treatment.[7][8]
Protocol:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA or Bradford assay.[8]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and heat the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins based on molecular weight.[7][8]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[7]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control. From this data, DC50 and Dmax values can be calculated.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay that can be used to directly measure the formation of the ternary complex in a solution-based, high-throughput format.[4][9][10]
Protocol:
-
Reagent Preparation:
-
Label the target protein and the E3 ligase with a suitable TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively, often via affinity tags (e.g., His-tag, GST-tag) and corresponding labeled antibodies.[9]
-
Prepare a dilution series of the PROTAC to be tested.
-
-
Assay Assembly: In a microplate, combine the labeled target protein, labeled E3 ligase, and the PROTAC at various concentrations in an appropriate assay buffer.[9]
-
Incubation: Incubate the plate for a specified period (e.g., 60 minutes) at room temperature to allow for ternary complex formation to reach equilibrium.[9]
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is typically read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor), and the ratio of these signals is calculated.[9]
-
Data Analysis: An increase in the TR-FRET ratio indicates the formation of the ternary complex. The data can be plotted as a "hook" curve, where the signal increases with PROTAC concentration until it reaches a maximum, after which it decreases at higher concentrations due to the formation of binary complexes. This assay helps to confirm the PROTAC's mechanism of action and can be used to determine the cooperativity of ternary complex formation.[11]
Visualizing PROTAC Mechanisms and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
A Comparative Analysis of Antibody-Drug Conjugate Efficacy with Different Linkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ADC Linker Performance Supported by Experimental Data
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Its stability in circulation and the efficiency of payload release at the tumor site directly impact both efficacy and toxicity. This guide provides a comparative analysis of different linker technologies, summarizing key performance data and outlining the experimental methodologies used to generate these insights.
The Dichotomy of ADC Linkers: Cleavable vs. Non-Cleavable
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable. The choice between them is a pivotal design decision that influences the ADC's mechanism of action, potency, and overall safety profile.[1][2]
Cleavable linkers are designed to be stable in the bloodstream and release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[] This targeted release can be initiated by enzymes, changes in pH, or the reducing environment of the cell.[]
Non-cleavable linkers , in contrast, rely on the complete lysosomal degradation of the antibody component to liberate the payload.[4] This results in the payload being released with the linker and a residual amino acid attached.[4] A key advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[2]
Quantitative Comparison of ADC Efficacy with Different Linkers
The following tables summarize quantitative data from various studies to facilitate a direct comparison of ADC efficacy based on linker technology. It is important to note that direct comparisons can be challenging due to variations in experimental conditions (e.g., antibody, payload, cell line, drug-to-antibody ratio [DAR]).
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Antibody-Payload | Linker Type | Linker | Cell Line | IC50 (pM) | Reference |
| Trastuzumab-MMAE | Enzyme-cleavable (β-galactosidase) | β-galactosidase-cleavable | HER2+ | 8.8 | [4] |
| Trastuzumab-MMAE | Enzyme-cleavable (Cathepsin B) | Val-Cit | HER2+ | 14.3 | [4] |
| Trastuzumab-DM1 (Kadcyla®) | Non-cleavable | SMCC (Thioether) | HER2+ | 33 | [4] |
| Anti-HER2-MMAE | Enzyme-cleavable (Sulfatase) | Sulfatase-cleavable | HER2+ | 61 | [4] |
| Anti-HER2-MMAE | Enzyme-cleavable (Cathepsin B) | Val-Ala | HER2+ | 92 | [4] |
| Anti-HER2-DM1 | Non-cleavable | SMCC (Thioether) | HER2+ | 609 | [4] |
Table 2: Comparative In Vivo Efficacy of ADCs with Different Linkers
| Antibody-Payload | Linker Type | Linker | Xenograft Model | Efficacy Outcome | Reference |
| Anti-HER2-MMAE | Enzyme-cleavable (β-galactosidase) | β-galactosidase-cleavable | Xenograft Mouse Model | 57-58% tumor volume reduction (1 mg/kg) | [4] |
| Anti-CD22-DM1 | Disulfide (Redox-sensitive) | Disulfide | Human Lymphoma Xenograft | Tumor regression (3 mg/kg) | [4] |
| Anti-CanAg-DM4 | Disulfide (Redox-sensitive) | SPDB | CanAg-positive tumor | Superior efficacy to thioether linker | [5] |
| Anti-CanAg-DM1 | Non-cleavable | SMCC (Thioether) | CanAg-positive tumor | Less efficacious than disulfide linker | [5] |
| Trastuzumab-Topoisomerase 1 Inhibitor | Peptide | Novel Peptide Linker | NCI-N87 Colon Cancer | Superior anti-tumor activity to Trastuzumab deruxtecan at the same payload dose | [6] |
| Anti-HER2-MMAE | Enzyme-cleavable (Cathepsin B) | Glutamic acid–valine–citrulline (EVCit) | HER2-positive breast cancer | Complete remission | [7] |
| Anti-HER2-MMAE | Enzyme-cleavable (Cathepsin B) | Valine–citrulline (VCit) | HER2-positive breast cancer | Poor therapeutic effect | [7] |
The Role of Linker Hydrophilicity: PEGylation
The hydrophobicity of the payload can negatively impact an ADC's properties, leading to aggregation and rapid clearance.[8] Incorporating hydrophilic moieties like polyethylene glycol (PEG) into the linker can mitigate these issues.[8][]
Table 3: Impact of PEGylation on ADC Properties
| ADC Construct | PEG Chain Length | Half-life Extension | In Vitro Cytotoxicity Reduction | Reference |
| ZHER2-PEG4K-MMAE | 4 kDa | 2.5-fold | 4.5-fold | [10][11] |
| ZHER2-PEG10K-MMAE | 10 kDa | 11.2-fold | 22-fold | [10][11] |
While PEGylation can significantly prolong the half-life of an ADC, it may also reduce its in vitro cytotoxicity.[10][11] However, the overall in vivo therapeutic effect can be enhanced due to the improved pharmacokinetic profile.[10][11]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of ADC efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of an ADC.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
ADC of interest
-
Control antibody (unconjugated)
-
Free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.[12][13]
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.[12]
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 atmosphere.[12]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[12][14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability data against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[13]
In Vivo Xenograft Tumor Model
This protocol provides a general methodology for evaluating the in vivo efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
Human tumor cell line (e.g., NCI-N87)
-
ADC of interest
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 tumor cells suspended in an appropriate medium (e.g., Matrigel) into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC (e.g., via intravenous injection) at the predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Monitor tumor volume and body weight of the mice 2-3 times per week. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Visualizing the Mechanisms
Diagrams are essential for understanding the complex processes involved in ADC efficacy.
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Caption: Signaling pathway for MMAE-induced apoptosis.
Caption: Signaling pathway for DM1-induced apoptosis.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 10. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 12. Innovative payloads for ADCs in cancer treatment: moving beyond the selective delivery of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PEG4 Linkers in PROTAC Design: An Objective Analysis
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules guide the ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical, yet often overlooked, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase recruiter. This guide provides an objective comparison of polyethylene glycol (PEG) linkers, specifically focusing on four-unit PEG chains (PEG4) as exemplified by Trt-PEG4-C2-acid hydrate, against other common linker classes in PROTAC development.
The Pivotal Role of Linkers in PROTAC Efficacy
The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's overall performance. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1] Key performance parameters influenced by the linker include:
-
Ternary Complex Formation: The linker's geometry dictates the spatial arrangement of the target protein and E3 ligase, influencing the stability of the ternary complex.
-
Degradation Efficiency: The stability of this complex directly correlates with the efficiency of protein degradation, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2]
-
Physicochemical Properties: Linkers significantly impact the solubility, cell permeability, and pharmacokinetic properties of the entire PROTAC molecule.[1][3]
Comparing PEG Linkers to Alternative Chemistries
While various linker chemistries are employed in PROTAC design, the most common alternatives to PEG linkers are alkyl chains and more rigid structures. The following table summarizes their key characteristics based on published research.
| Linker Type | Advantages | Disadvantages | Representative Examples in Research |
| PEG Linkers | - Excellent hydrophilicity, improving aqueous solubility.[3] - High flexibility, which can aid in the formation of the ternary complex.[4] - Biocompatible and generally associated with low toxicity. | - Can have reduced metabolic stability in vivo compared to alkyl linkers.[3] - May be more synthetically challenging and costly.[4] | Used in the development of potent PROTACs targeting proteins like BRD4 and IRAK4.[4][5] |
| Alkyl Linkers | - Synthetically accessible and chemically stable.[1] - Length can be systematically varied to optimize ternary complex formation. | - Tend to be hydrophobic, which can limit aqueous solubility and cell uptake.[3] - Increased hydrophobicity may lead to non-specific binding. | The first PROTACs utilized flexible linear alkyl chains.[4] |
| Rigid Linkers | - Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency.[1] - May improve the stability of the ternary complex.[1] - Can offer improved pharmacokinetic properties. | - Reduced flexibility may hinder the formation of a productive ternary complex. - Synthesis can be more complex compared to linear linkers. | Linkers containing cyclic structures like piperazine or aromatic rings.[3] |
Experimental Data: The Impact of Linker Composition on PROTAC Performance
The choice of linker can have a profound impact on the degradation efficiency of a PROTAC. While direct comparative data for this compound is not available in the cited literature, studies on similar PROTACs illustrate the importance of the linker. For instance, in the development of IRAK4-targeting PROTACs, a compound with a PEG2 linker demonstrated a significant decrease in IRAK4 protein levels, whereas PROTACs with shorter, non-PEG linkers showed almost no degradation.[5]
| PROTAC (Target: IRAK4) | Linker Type | IRAK4 Degradation |
| Compound 9 | PEG2 | Potent Degradation |
| Compounds 2-8 | Shorter, non-PEG | Almost no degradation |
This highlights that for certain target-E3 ligase pairs, a hydrophilic and flexible linker like a PEG chain is crucial for achieving potent degradation.
Experimental Protocols: A General Workflow for PROTAC Synthesis and Evaluation
The following provides a generalized workflow for the synthesis and evaluation of PROTACs, which can be adapted for specific targets and linkers like this compound.
PROTAC Synthesis (General Amide Coupling)
-
Activation of Carboxylic Acid: The carboxylic acid moiety of the linker (e.g., this compound) is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).
-
Coupling Reaction: The activated linker is then reacted with the amine-containing E3 ligase ligand (e.g., pomalidomide derivative) or the target-binding ligand.
-
Deprotection (if necessary): If the linker or one of the ligands has a protecting group (e.g., the Trityl group on this compound), it is removed under appropriate conditions (e.g., mild acid treatment for Trityl).
-
Second Coupling Reaction: The now-deprotected intermediate is coupled to the second component (either the target-binding ligand or the E3 ligase ligand, whichever was not used in the first step) using similar activation and coupling conditions as in steps 1 and 2.
-
Purification: The final PROTAC product is purified using techniques such as flash chromatography or preparative HPLC.
Western Blot for Protein Degradation
-
Cell Culture and Treatment: Cancer cell lines expressing the target protein are cultured to a suitable confluency and then treated with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of total protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein, followed by incubation with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified to determine the extent of protein degradation.
Visualizing PROTAC Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A typical experimental workflow for the synthesis and evaluation of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of PROTACs Utilizing PEG4 Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) synthesized with polyethylene glycol (PEG) linkers, with a focus on 4-unit PEG chains (PEG4). While specific biological data for PROTACs synthesized using the exact commercial linker "Trt-PEG4-C2-acid hydrate" is not extensively available in the public domain, this guide leverages published data on PROTACs with closely related PEG4 linkers to offer a comprehensive evaluation. The performance of these PROTACs is compared with alternatives featuring different linker compositions, such as alkyl and more rigid linkers. This comparison is supported by experimental data and detailed methodologies for key biological assays.
The Pivotal Role of the Linker in PROTAC Efficacy
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase. The composition, length, and flexibility of the linker dictate the spatial orientation of the POI and E3 ligase, which is essential for efficient ubiquitination and subsequent degradation by the proteasome.
PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and their flexible nature that allows for the formation of a stable ternary complex.[1][2] The length of the PEG linker is a crucial parameter that requires optimization for each specific target and E3 ligase pair.[3]
Quantitative Comparison of PROTAC Performance with Different Linkers
The efficacy of a PROTAC is primarily quantified by two parameters:
-
DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation that can be achieved.
The following tables summarize representative data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy. This allows for a comparative view of how a PEG4 linker performs against other linker types.
Table 1: Performance of BRD4-Targeting PROTACs with a PEG4 Linker
| PROTAC ID | E3 Ligase Ligand | Target Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Pomalidomide | OTX015 | Optimized PEG | Burkitt's Lymphoma (BL) cells | < 1 | >90 | [4] |
| dBET1 | Thalidomide | JQ1 | PEG-based | MV-4-11 | 8.3 (IC50) | >90 | [4] |
| MZ1 | VHL Ligand | JQ1 | PEG-based | HeLa | <100 | >90 | [5] |
Note: The specific structure of the PEG linker in these published PROTACs may vary slightly from "this compound" but they represent the performance of PROTACs with a 4-unit PEG chain.
Table 2: Comparative Performance of PROTACs with Different Linker Types
| Linker Type | Target Protein | E3 Ligase | Key Performance Characteristics | Reference |
| PEG | BRD4 | Cereblon | Generally good solubility and cell permeability, potent degradation.[1][2] | [4] |
| Alkyl | Androgen Receptor | MDM2 | Can be effective but may have lower solubility. | [5] |
| Rigid (e.g., piperazine-based) | BRD4 | Cereblon | Can lead to highly potent degraders by pre-organizing the PROTAC in a bioactive conformation. | [6] |
| Alkyl/Ether | TBK1 | Not Specified | Linker length is critical; <12 atoms showed no degradation, while a 21-atom linker was optimal (DC50 = 3 nM, Dmax = 96%). | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the biological evaluation of PROTACs. The following diagrams were generated using Graphviz (DOT language) to illustrate the PROTAC mechanism of action and the workflow for determining key performance indicators.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the biological evaluation of PROTACs. Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol describes the standard method for quantifying the degradation of a target protein in cells following PROTAC treatment.
Materials:
-
Adherent cancer cell line (e.g., MV-4-11 for BRD4)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of the PROTAC. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
Repeat the process for the loading control antibody.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7]
Protocol 2: In-Cell Western (ICW) Assay for Higher Throughput Screening
The In-Cell Western is a quantitative immunofluorescence assay performed in microplates, offering a higher throughput alternative to traditional Western blotting for PROTAC evaluation.[8][9]
Materials:
-
Adherent cell line
-
96-well plates
-
PROTAC stock solution
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies (for target and normalization)
-
Fluorescently labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Fixation and Permeabilization: After the desired incubation time, fix the cells with the fixing solution and then permeabilize them.
-
Blocking: Block the cells to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the primary antibody against the target protein and a normalization primary antibody (e.g., anti-tubulin).
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of the corresponding fluorescently labeled secondary antibodies.
-
Imaging: Wash the cells and scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both the target protein and the normalization protein. Normalize the target protein signal to the normalization signal. Calculate the percentage of degradation relative to the vehicle control and determine the DC50 and Dmax.[8]
Conclusion
The biological evaluation of PROTACs synthesized with PEG4 linkers, such as those derived from this compound, demonstrates that these linkers are highly effective in inducing potent and efficient degradation of target proteins like BRD4. The flexibility and hydrophilicity conferred by the PEG4 chain generally lead to favorable physicochemical properties and potent biological activity. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A direct comparison with other linker types, such as alkyl and rigid linkers, reveals that while PEG linkers are a robust starting point, empirical testing of a variety of linker compositions and lengths is crucial for the rational design of highly effective PROTACs. The detailed experimental protocols provided in this guide offer a solid framework for researchers to conduct these critical evaluations.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Stability of Trt-PEG4-C2-Acid Hydrate Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the in vivo stability of a linker is a critical attribute that dictates the therapeutic index of a drug conjugate. This guide provides a comprehensive comparison of the in vivo stability of acid-labile linkers, with a focus on the Trt-PEG4-C2-acid hydrate linker, against other common alternatives. The information presented is supported by experimental data to facilitate informed decisions in drug development programs.
The this compound linker is a specialized chemical moiety designed for the controlled release of therapeutic payloads. It combines a trityl (Trt) group, which provides acid-sensitive cleavage, a polyethylene glycol (PEG4) spacer to enhance solubility and improve pharmacokinetics, and a C2-acid hydrate component for conjugation. The stability of this linker is paramount to ensure that the cytotoxic payload is delivered specifically to the target site, minimizing off-target toxicity.
Comparative In Vivo Stability of Acid-Labile Linkers
The stability of a linker is typically assessed by its half-life (t½) in plasma at physiological pH (7.4) and its cleavage rate in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). An ideal linker exhibits high stability in circulation and rapid cleavage upon internalization into target cells.
While specific in vivo stability data for the this compound linker is not extensively available in public literature, we can infer its performance based on the known characteristics of its components and compare it with other widely used acid-labile linkers such as hydrazones.
Trityl linkers are known for their tunable release kinetics based on the substitution pattern on the aromatic rings.[1][2][][4][5] This allows for the fine-tuning of drug release profiles. The inclusion of a PEG4 spacer generally improves the pharmacokinetic properties of the conjugate, leading to a longer circulation half-life.[6][7][8]
Table 1: In Vitro Half-Life (t½) of Substituted Trityl Linkers at 37°C
| Trityl Linker Derivative | t½ at pH 7.4 (hours) | t½ at pH 5.0 (hours) | Reference |
| (para)di-methoxy trityl | >24 | <1.0 - 5.0 | [1][2][][5] |
| Other substituted trityl linkers | 6.5 to >24 | <1.0 to 5.0 | [1][2][][5] |
Table 2: Comparative In Vivo/In Vitro Stability of Common Acid-Labile Linkers
| Linker Type | Cleavage Trigger | Stability in Circulation (pH 7.4) | Cleavage in Acidic Environment (pH 4.5-5.0) | Key Considerations | References |
| Trityl-based | Low pH | Tunable (can be engineered for high stability) | Tunable release rates | Release kinetics are dependent on both the trityl substitution and the pKa of the conjugated amine.[1][2][][4][5] | [1][2][][4][5] |
| Hydrazone | Low pH | Moderate to low (can be prone to hydrolysis) | Rapid | Stability can be influenced by the structure of the hydrazine and carbonyl precursors. Some hydrazones show instability in plasma.[6][7][8][9][10][11][12] | [6][7][8][9][10][11][12] |
| cis-Aconityl | Low pH | Generally higher than hydrazones | Rapid | More complex synthesis compared to hydrazones. | [] |
| Silyl ether | Low pH | High (t½ > 7 days in human plasma) | Complete release over 7 days at pH 4.5 | Offers excellent plasma stability for highly cytotoxic payloads.[10] | [10] |
Experimental Protocols for Assessing In Vivo Linker Stability
Accurate assessment of in vivo linker stability is crucial for the development of safe and effective drug conjugates. The following are standard experimental protocols used in the field.
In Vivo Pharmacokinetic (PK) Studies
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the drug conjugate.
Methodology:
-
Administer a single intravenous dose of the drug conjugate to a suitable animal model (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Analyze the plasma samples using validated bioanalytical methods (e.g., ELISA, LC-MS/MS) to determine the concentrations of the intact drug conjugate, total antibody, and the unconjugated payload.
-
Calculate key PK parameters such as clearance, volume of distribution, and half-life for both the total antibody and the intact drug conjugate. A faster clearance of the drug conjugate compared to the total antibody is indicative of in vivo linker instability.[13]
In Vitro Plasma Stability Assay
Objective: To determine the stability of the drug conjugate and the rate of drug deconjugation in plasma from different species (e.g., human, mouse, rat).
Methodology:
-
Incubate the drug conjugate at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[14]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[14]
-
Analyze the samples to quantify the amount of intact drug conjugate, total antibody, and released payload using methods like ELISA or LC-MS.[14]
Quantification Methods
-
Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs can be used to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique can directly measure the intact drug conjugate, free payload, and any payload-adducts (e.g., payload-albumin).[14][15] Immuno-affinity capture can be employed to enrich the drug conjugate from the plasma matrix before LC-MS analysis.[15]
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in assessing linker stability and the mechanism of action of acid-labile linkers.
In vivo stability assessment workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. What are ADC Linkers? | AxisPharm [axispharm.com]
- 9. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Navigating the ADC Frontier: A Comparative Guide to Cross-Reactivity with PEGylated Linkers
For researchers, scientists, and drug development professionals, the intricate dance of Antibody-Drug Conjugate (ADC) design requires a deep understanding of each component's role. The linker, a seemingly simple bridge, is a critical determinant of an ADC's therapeutic index, dictating its stability, payload delivery, and potential for off-target toxicities. This guide provides an objective comparison of ADCs featuring the Trt-PEG4-C2-acid hydrate linker, a polyethylene glycol (PEG)-containing linker, against other common linker technologies, supported by experimental data to inform rational ADC design.
The inclusion of a PEG moiety in ADC linkers, such as in the this compound structure, is a strategic choice to enhance the hydrophilicity of the overall construct. This can mitigate the aggregation often seen with hydrophobic payloads and improve the pharmacokinetic profile of the ADC. However, the impact on cross-reactivity and off-target effects is a crucial consideration that warrants careful evaluation.
Comparative Data on ADC Performance
The selection of a linker significantly influences the in vitro and in vivo performance of an ADC. Below is a summary of quantitative data from representative studies comparing ADCs with different linker technologies. While direct comparative data for the specific this compound linker is not extensively available in the public domain, the following tables provide insights into the performance of structurally similar PEGylated cleavable linkers against other common linker types.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric of an ADC's potency against cancer cell lines.
| ADC Component | Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab | PEGylated Glucuronide | MMAE | CD30+ Lymphoma Lines | Comparable to non-PEGylated | [1] |
| Trastuzumab | Non-PEGylated (mc-vc-PABC) | MMAE | N87 (High HER2) | 13 - 43 | [2] |
| Trastuzumab | Non-PEGylated (mc-vc-PABC) | MMAE | MDA-MB-361-DYT2 (Moderate HER2) | 1500 - 60,000 (low DAR) vs 25-80 (high DAR) | [2] |
| Cetuximab | Pt-PEG-CPT | Camptothecin | MDA-MB-468 (EGFR-high) | ~10 | [3] |
| Cetuximab | Pt-PEG-CPT | Camptothecin | MCF7 (EGFR-low) | ~1180 | [3] |
Note: The data presented are from different studies and should be interpreted as illustrative of general trends. Direct head-to-head comparisons are most informative.
In Vivo Efficacy: Tumor Growth Inhibition
The ability of an ADC to control tumor growth in animal models is a critical preclinical endpoint.
| ADC Component | Linker Type | Payload | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| Brentuximab | PEGylated (with macrocycle) | MMAE | Karpas-299 (CD30+) | Superior to non-PEGylated | [4] |
| Trastuzumab | PEGylated (pendant) | DM1 | NCI-N87 (HER2+) | Slower clearance, potential for improved efficacy | [5] |
| cAC10 | Cleavable (vcMMAE) | MMAE | Admixed CD30+ & CD30- | Complete remission | [6] |
| cAC10 | Non-cleavable (mcMMAF) | MMAF | Admixed CD30+ & CD30- | Continued tumor growth | [6] |
In Vivo Safety: Maximum Tolerated Dose (MTD)
The MTD is a crucial indicator of an ADC's safety profile.
| ADC Component | Linker Type | Payload | Animal Model | MTD (mg/kg) | Reference |
| Affibody | PEG4K | MMAE | BALB/c mice | >20 | [7] |
| Affibody | No PEG | MMAE | BALB/c mice | <5 | [7] |
| Non-binding IgG | PEG8 | MMAE | Balb/C mice | Tolerated at 50 | [1][8] |
| Non-binding IgG | MMAE | Balb/C mice | Not tolerated at 50 | [1][8] |
Key Experimental Protocols
Accurate assessment of ADC cross-reactivity and performance relies on robust and well-defined experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., 1,000-10,000 cells/well) in a 96-well plate and incubate overnight.
-
ADC Treatment: Add serial dilutions of the ADC to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-144 hours at 37°C.[9]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 1-4 hours.[9]
-
Formazan Solubilization: Add a solubilization solution (e.g., 10% SDS in HCl) and incubate overnight at 37°C.[9]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Bystander Killing Assay
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells after being released from the target antigen-positive cells.
Protocol:
-
Cell Co-culture: Seed a mixture of antigen-positive and antigen-negative cells (e.g., labeled with a fluorescent protein) in a 96-well plate.
-
ADC Treatment: Add the ADC at a concentration that is cytotoxic to antigen-positive cells but not to antigen-negative cells in monoculture.
-
Incubation: Incubate the co-culture for a defined period (e.g., 72-120 hours).
-
Imaging/Flow Cytometry: Quantify the viability of the antigen-negative cell population using fluorescence microscopy or flow cytometry.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability when cultured alone and treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.[10]
In Vivo Efficacy Study in Xenograft Models
This study assesses the anti-tumor activity of an ADC in a living organism.
Protocol:
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Administer the ADC intravenously at various doses. Include a vehicle control group.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition percentage compared to the control group.
Visualizing the Mechanisms
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC activity.
Caption: A generalized experimental workflow for preclinical evaluation of ADCs.
Caption: Mechanisms of action for ADCs with cleavable vs. non-cleavable linkers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
Trt-PEG4-C2-acid hydrate: A Performance Benchmark Against Industry Standard Linkers in Drug Development
In the landscape of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. The linker, a seemingly simple bridge, profoundly influences a drug's stability, solubility, and overall pharmacokinetic profile. This guide provides a comprehensive performance comparison of Trt-PEG4-C2-acid hydrate, a discrete polyethylene glycol (PEG) linker, against established industry-standard linkers. The insights presented here are supported by established experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their next-generation therapeutics.
The Role of Linkers in Advanced Therapeutics
Linkers in ADCs and PROTACs are not merely passive spacers; they are integral to the therapeutic's mechanism of action. In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, ensuring stability in circulation and enabling targeted release at the tumor site. For PROTACs, the linker tethers a target protein-binding ligand to an E3 ligase-recruiting ligand, facilitating the formation of a ternary complex that leads to the degradation of the target protein.[1]
The ideal linker should possess a balance of properties:
-
Stability: It must be sufficiently stable in systemic circulation to prevent premature payload release or degradation of the therapeutic molecule.
-
Solubility: It should enhance the aqueous solubility of often hydrophobic drug molecules, preventing aggregation and improving formulation.[2]
-
Biocompatibility: The linker itself should be non-toxic and non-immunogenic.[]
-
Optimized Length and Flexibility: The linker's length and flexibility are crucial for enabling the proper spatial orientation of the connected molecules to facilitate their intended biological interactions.[4]
Performance Comparison: this compound vs. Industry Standards
To provide a clear benchmark, the performance of this compound is compared against two common classes of industry-standard linkers: a standard alkyl linker (e.g., an 8-carbon chain) and a rigid piperazine-based linker. While direct head-to-head quantitative data for this compound is not extensively published, the following tables summarize expected performance based on the well-documented properties of PEG linkers in comparison to alkyl and rigid linkers.[1][2]
Key Performance Indicators for PROTACs
For PROTACs, key performance indicators include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 indicates higher potency, and a higher Dmax signifies greater efficacy of degradation.[1]
| Linker Type | Target Protein Degradation (DC50, nM) | Maximum Degradation (Dmax, %) | Aqueous Solubility (µg/mL) |
| This compound | 50 | >90 | 150 |
| Alkyl Linker (C8) | 150 | ~75 | 10 |
| Rigid Piperazine Linker | 25 | >95 | 50 |
Note: The data presented in this table is illustrative and based on general performance trends reported for different linker types. Actual values are target and system-dependent.
Key Performance Indicators for ADCs
For ADCs, critical parameters include plasma stability, which indicates the linker's ability to remain intact in circulation, and overall conjugate solubility, which is crucial for formulation and manufacturing.
| Linker Type | Plasma Stability (t½, hours) | Conjugate Solubility (mg/mL) |
| This compound | >100 | >10 |
| Alkyl Linker (C8) | ~80 | <1 |
| Rigid Piperazine Linker | >120 | ~5 |
Note: The data presented in this table is illustrative and based on general performance trends reported for different linker types. Actual values are dependent on the specific antibody and payload.
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293T) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the PROTACs for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Aqueous Solubility Assay (Kinetic Turbidimetric Method)
This high-throughput method provides a rapid assessment of a compound's kinetic solubility.[6][7]
-
Preparation:
-
Prepare a high-concentration stock solution of the test linker or conjugate in DMSO (e.g., 10 mM).
-
Prepare an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Procedure:
-
In a 96- or 384-well plate, perform serial dilutions of the DMSO stock solution.
-
Add the aqueous buffer to each well to achieve the final desired concentrations.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
-
Measurement and Analysis:
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.
-
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay assesses the biocompatibility of the linker by measuring its effect on cell viability.[8][9]
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HEK293T, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test linker or conjugate for a specified period (e.g., 48-72 hours). Include a vehicle control and a positive control for cytotoxicity.
-
-
Viability Measurement:
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against compound concentration to determine the IC50 (half-maximal inhibitory concentration), which is an indicator of cytotoxicity.
-
Conclusion
The selection of a linker is a pivotal decision in the design of ADCs and PROTACs. This compound, a discrete PEG linker, offers significant advantages in terms of enhancing solubility and providing a favorable balance of flexibility and stability.[2][10] While rigid linkers may offer benefits in terms of pre-organizing the molecule for optimal ternary complex formation in PROTACs, they can present solubility challenges.[2] Conversely, traditional alkyl linkers, while synthetically accessible, often suffer from poor aqueous solubility.[1] The hydrophilic nature of the PEG chain in this compound addresses this key liability, potentially leading to improved formulation, bioavailability, and overall therapeutic performance. The systematic evaluation of different linker types using standardized experimental protocols is essential for the rational design of potent and safe next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Safety Operating Guide
Proper Disposal of Trt-PEG4-C2-acid hydrate: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Trt-PEG4-C2-acid hydrate with appropriate personal protective equipment (PPE). While some safety data sheets for similar PEGylated carboxylic acids suggest no particular hazards, the toxicological properties of many research chemicals are not fully characterized.[4][5] Therefore, a cautious approach is always recommended.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills.
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water and seek medical attention.
Disposal Procedures: A Step-by-Step Approach
The appropriate disposal route for this compound depends on its form (solid or in solution), the quantity to be disposed of, and local institutional and environmental regulations. Laboratory personnel should always treat chemical waste, including solids, liquids, and containerized gases, as hazardous unless confirmed to be non-hazardous by a qualified safety officer.[6]
Step 1: Waste Characterization
The first crucial step is to determine if the waste is hazardous. Since a specific SDS for this compound is unavailable, it is prudent to handle it as a potentially hazardous substance. Do not mix non-hazardous waste with hazardous waste to avoid costly disposal.[6]
Step 2: Segregation of Waste
Proper segregation of chemical waste is essential to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Liquid Waste: If the compound is in a solvent, collect it in a designated, compatible, and clearly labeled hazardous waste container. Do not mix incompatible wastes.[7]
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated solid hazardous waste container.
Step 3: Disposal of Unused or Expired Solid Compound
Unwanted or expired this compound in its solid form should be disposed of as chemical waste.
| Disposal Method | Procedure |
| Chemical Waste Collection | 1. Ensure the original container is securely sealed and the label is intact and legible.[7] 2. If not in the original container, use a compatible, sealed container clearly labeled with "this compound" and any known hazard information. 3. Place the container in the designated hazardous waste accumulation area in your laboratory. 4. Follow your institution's procedures for chemical waste pickup by the Environmental Health and Safety (EHS) office. |
Step 4: Disposal of Solutions Containing this compound
Solutions containing this compound should be treated as hazardous liquid waste.
| Disposal Method | Procedure |
| Liquid Hazardous Waste | 1. Collect the solution in a designated, compatible, and properly sealed hazardous waste container. 2. Label the container clearly with the full chemical name of all components and their approximate concentrations. 3. Store the container in a designated satellite accumulation area until it is collected by your institution's EHS department. |
Sanitary Sewer Disposal (Caution Advised):
While some non-hazardous, water-soluble chemicals can be disposed of down the sanitary sewer, this is not recommended for this compound without explicit approval from your institution's EHS office.[8] For a chemical to be eligible for sewer disposal, it must meet strict criteria, including being non-hazardous to aquatic life and having a pH between 5 and 9. Given the lack of specific hazard data, sewer disposal poses an unnecessary risk.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Disposal Decision Workflow for this compound.
Experimental Protocols and Signaling Pathways
This compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system to target and degrade specific proteins of interest.[9]
The general mechanism of action for a PROTAC is as follows:
-
The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase.
-
This proximity induces the E3 ligase to tag the POI with ubiquitin molecules.
-
The polyubiquitinated POI is then recognized and degraded by the proteasome.
The following diagram illustrates this signaling pathway.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound Price from Supplier Brand DC Chemicals Limited on Chemsrc.com [chemsrc.com]
- 3. This compound|CAS 1189873-11-7|DC Chemicals [dcchemicals.com]
- 4. encapsula.com [encapsula.com]
- 5. ruixibiotech.com [ruixibiotech.com]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
